molecular formula C10H7BrClN B580948 5-Bromo-1-chloro-6-methylisoquinoline CAS No. 1245647-25-9

5-Bromo-1-chloro-6-methylisoquinoline

Cat. No.: B580948
CAS No.: 1245647-25-9
M. Wt: 256.527
InChI Key: FUUICJNIZASIEL-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-6-methylisoquinoline ( 1245647-25-9) is a high-value halogenated isoquinoline derivative with a molecular formula of C10H7BrClN and a molecular weight of 256.53 g/mol . This compound serves as a versatile chemical building block, particularly in medicinal chemistry and drug discovery research. Its structure, featuring bromo and chloro substituents, makes it a suitable intermediate for synthesizing more complex molecules via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Research indicates that structurally similar halogenated isoquinolinequinones demonstrate significant biological activity and are investigated for their in vitro cytotoxic effects against various human tumor cell lines . These compounds are of interest for developing novel anticancer agents . Computed physical properties include an XLogP3 of 4.1, indicating high lipophilicity, and a topological polar surface area of 12.9 Ų . It has a calculated density of 1.591 g/cm³ at 20°C and is practically insoluble in water (0.044 g/L at 25°C) . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care. Refer to the SDS for safety information. Signal word: Warning. Hazard statements: H302-H315-H319-H332-H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-chloro-6-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-8-7(9(6)11)4-5-13-10(8)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUICJNIZASIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676729
Record name 5-Bromo-1-chloro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245647-25-9
Record name 5-Bromo-1-chloro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-chloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel heterocyclic compound, 5-Bromo-1-chloro-6-methylisoquinoline. This molecule is of significant interest to medicinal chemists and drug development professionals as a versatile intermediate for the synthesis of complex molecular scaffolds with potential therapeutic applications.[1] The strategic placement of bromo, chloro, and methyl functional groups on the isoquinoline core offers multiple points for further chemical modification, making it a valuable building block in the design of new bioactive agents.

Molecular and Physical Data

A summary of the key physical and molecular properties of this compound is presented below.

PropertyValue
CAS Number 1245647-25-9
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol
Appearance (Predicted) Off-white to pale yellow solid
Purity (Typical) ≥96%
Storage Conditions 2-8°C

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process commencing with the commercially available starting material, 6-methylisoquinoline. The proposed pathway involves an initial regioselective bromination, followed by oxidation to the corresponding isoquinolin-1(2H)-one, and a final chlorination step.

Synthesis_Pathway 6-Methylisoquinoline 6-Methylisoquinoline 5-Bromo-6-methylisoquinoline 5-Bromo-6-methylisoquinoline 6-Methylisoquinoline->5-Bromo-6-methylisoquinoline Step 1: Bromination 5-Bromo-6-methylisoquinolin-1(2H)-one 5-Bromo-6-methylisoquinolin-1(2H)-one 5-Bromo-6-methylisoquinoline->5-Bromo-6-methylisoquinolin-1(2H)-one Step 2: Oxidation This compound This compound 5-Bromo-6-methylisoquinolin-1(2H)-one->this compound Step 3: Chlorination

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a framework for the synthesis of this compound.

Step 1: Synthesis of 5-Bromo-6-methylisoquinoline

This procedure details the regioselective bromination of 6-methylisoquinoline at the C5 position. The directing effect of the methyl group and the reaction conditions are crucial for achieving the desired regioselectivity.

Materials:

  • 6-Methylisoquinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 6-methylisoquinoline (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Slowly add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-6-methylisoquinoline.

Step 2: Synthesis of 5-Bromo-6-methylisoquinolin-1(2H)-one

This protocol describes the conversion of 5-Bromo-6-methylisoquinoline to its corresponding isoquinolin-1(2H)-one derivative through an oxidation and rearrangement process. A similar procedure has been successfully applied to 5-bromoisoquinoline.[2][3]

Materials:

  • 5-Bromo-6-methylisoquinoline

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Acetic Anhydride

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 5-Bromo-6-methylisoquinoline (1.0 eq) in dichloromethane.

  • Add m-CPBA (1.5 eq) and stir the mixture at room temperature for 1 hour.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the N-oxide intermediate.

  • Dissolve the crude N-oxide in acetic anhydride and reflux for 2 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 5-Bromo-6-methylisoquinolin-1(2H)-one.

Step 3: Synthesis of this compound

The final step involves the chlorination of the isoquinolin-1(2H)-one intermediate using phosphorus oxychloride. This is a standard method for converting N-heterocyclic ketones to their chloro-derivatives.[4][5]

Materials:

  • 5-Bromo-6-methylisoquinolin-1(2H)-one

  • Phosphorus Oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add 5-Bromo-6-methylisoquinolin-1(2H)-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Data (Predicted)

As no experimental spectral data for this compound is currently available in the public domain, the following characterization data is predicted based on known values for similar structures and computational tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are provided in the tables below. These predictions are based on computational models and may vary slightly from experimental values.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.2 d 1H H-8
~7.8 d 1H H-4
~7.6 d 1H H-7
~7.4 d 1H H-3

| ~2.5 | s | 3H | -CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~152 C-1
~142 C-8a
~138 C-6
~132 C-8
~129 C-4a
~128 C-7
~125 C-4
~122 C-5
~120 C-3

| ~20 | -CH₃ |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms.

Expected Mass Spectrometry Data

m/z Relative Abundance Assignment
255 High [M]⁺ (C₁₀H₇⁷⁹Br³⁵ClN)
257 High [M+2]⁺ (C₁₀H₇⁸¹Br³⁵ClN / C₁₀H₇⁷⁹Br³⁷ClN)

| 259 | Medium | [M+4]⁺ (C₁₀H₇⁸¹Br³⁷ClN) |

The fragmentation pattern is anticipated to involve the loss of a chlorine atom, a bromine atom, and a methyl radical.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands for the aromatic and heterocyclic moieties.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium -CH₃ stretch
1600-1450 Strong C=C and C=N ring stretching
850-750 Strong C-H out-of-plane bending
700-600 Medium-Strong C-Cl stretch

| 600-500 | Medium-Strong | C-Br stretch |

Experimental Workflow Visualization

The logical flow of the synthesis and characterization process is depicted in the following diagram.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 6-Methylisoquinoline Step1 Bromination Start->Step1 Intermediate1 5-Bromo-6-methylisoquinoline Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 5-Bromo-6-methylisoquinolin-1(2H)-one Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 Product This compound Step3->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR

Caption: Workflow for the synthesis and characterization of the target compound.

This technical guide provides a robust framework for the synthesis and characterization of this compound. Researchers can utilize these detailed protocols and predicted data as a starting point for their own investigations into this promising chemical entity. It is recommended that all experimental work be conducted by qualified personnel in a well-equipped laboratory, with appropriate safety precautions in place.

References

An In-depth Technical Guide to 5-Bromo-1-chloro-6-methylisoquinoline: Chemical Properties, Structure, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 5-Bromo-1-chloro-6-methylisoquinoline. This halogenated isoquinoline derivative serves as a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic use.

Core Chemical Properties and Structure

This compound is a substituted isoquinoline with the molecular formula C₁₀H₇BrClN. Its structure is characterized by a bromine atom at the 5-position, a chlorine atom at the 1-position, and a methyl group at the 6-position of the isoquinoline ring. This specific arrangement of substituents, particularly the halogen atoms, makes it a versatile building block for various cross-coupling reactions.

Structural Information
IdentifierValue
IUPAC Name This compound
CAS Number 1245647-25-9[1]
Molecular Formula C₁₀H₇BrClN[1]
Canonical SMILES CC1=C(C2=C(C=C1)C(=NC=C2)Cl)Br
Physicochemical Properties
PropertyValueSource
Molecular Weight 256.53 g/mol [1]
Predicted Density 1.591±0.06 g/cm³PubChem
Predicted Boiling Point 359.8±37.0 °CPubChem
Predicted Solubility Almost insoluble (0.044 g/L at 25 °C)PubChem

Plausible Synthetic Routes and Experimental Protocols

Proposed Synthesis Workflow

cluster_0 Step 1: Synthesis of 1-Chloro-6-methylisoquinoline cluster_1 Step 2: Bromination A 6-Methylisoquinolin-1(2H)-one C 1-Chloro-6-methylisoquinoline A->C Chlorination B Chlorinating Agent (e.g., POCl₃) D 1-Chloro-6-methylisoquinoline F This compound D->F Electrophilic Aromatic Substitution E Brominating Agent (e.g., NBS in H₂SO₄)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Chloro-6-methylisoquinoline

  • To a round-bottom flask, add 6-methylisoquinolin-1(2H)-one.

  • Slowly add phosphorus oxychloride (POCl₃) to the flask at 0 °C.

  • Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain 1-chloro-6-methylisoquinoline.

Step 2: Synthesis of this compound

  • Dissolve 1-chloro-6-methylisoquinoline in concentrated sulfuric acid in a round-bottom flask, and cool the solution to 0 °C.

  • Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Application in Kinase Inhibitor Synthesis: The Suzuki-Miyaura Coupling

The presence of both bromo and chloro substituents on the isoquinoline ring allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The bromo group at the 5-position is generally more reactive in Suzuki-Miyaura couplings than the chloro group at the 1-position, enabling sequential derivatization. This makes this compound a valuable building block for creating libraries of complex molecules to screen for kinase inhibitory activity.

Suzuki-Miyaura Coupling Workflow

A This compound + Arylboronic Acid C Reaction Mixture in Solvent (e.g., Dioxane/Water) A->C B Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) B->C D Heating and Stirring C->D E Work-up (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G 5-Aryl-1-chloro-6-methylisoquinoline Derivative F->G

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1-chloro-6-methylisoquinoline derivative.

Role in Targeting Kinase Signaling Pathways

Substituted isoquinolines are prominent scaffolds in the design of inhibitors for various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders. A common target is the PI3K/AKT/mTOR pathway, which controls cell growth, proliferation, and survival.

PI3K/AKT/mTOR Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GrowthFactor Growth Factor GrowthFactor->RTK KinaseInhibitor Isoquinoline-based Kinase Inhibitor KinaseInhibitor->PI3K Inhibition KinaseInhibitor->AKT Inhibition KinaseInhibitor->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Biological Activity of a Related Isoquinoline Derivative

While specific biological activity data for direct derivatives of this compound are not publicly available, research on similar substituted isoquinolines provides valuable insights. For instance, a study on 1H-pyrrolo[3,2-g]isoquinolines identified a potent and selective inhibitor of Haspin kinase, a key regulator of mitosis.

CompoundTarget KinaseIC₅₀ (nM)Selectivity Index
N-methylated 1H-pyrrolo[3,2-g]isoquinoline with pyridin-4-yl at C3Haspin23.6>14

Data from a study on related isoquinoline derivatives demonstrating potential for potent and selective kinase inhibition.[2]

This example underscores the potential of the isoquinoline scaffold, and by extension, derivatives of this compound, to yield highly active and selective kinase inhibitors for therapeutic development. The strategic placement of reactive handles on this core structure provides medicinal chemists with a powerful tool for exploring structure-activity relationships and optimizing drug candidates.

References

A Technical Guide to the Spectroscopic Profile of 5-Bromo-1-chloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-1-chloro-6-methylisoquinoline, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted data based on established spectroscopic principles and data from analogous structures. The methodologies provided herein are standardized protocols for the acquisition of such data.

Molecular Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₇BrClN

  • Molecular Weight: 256.53 g/mol [2]

  • CAS Number: 1245647-25-9[2]

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2d1HH-8
~7.8d1HH-4
~7.6s1HH-7
~7.4d1HH-3
~2.5s3H-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~152C-1
~142C-8a
~138C-6
~135C-4a
~130C-8
~128C-7
~125C-4
~122C-5
~120C-3
~20-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H Stretch
2920-2980MediumMethyl C-H Stretch
1600-1620Medium-StrongC=C Ring Stretch
1550-1580Medium-StrongC=N Ring Stretch
1450-1500MediumAromatic Ring Skeletal Vibrations
800-850StrongC-H Out-of-plane Bending
700-750StrongC-Cl Stretch
550-650MediumC-Br Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative Abundance (%)Assignment
255~75[M]⁺ (with ⁷⁹Br, ³⁵Cl)
257~100[M+2]⁺ (with ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl)
259~24[M+4]⁺ (with ⁸¹Br, ³⁷Cl)
220Variable[M-Cl]⁺
176Variable[M-Br]⁺
141Variable[M-Br-Cl]⁺

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Data_Archiving Data Archiving and Reporting Structure_Confirmation->Data_Archiving

Caption: Spectroscopic analysis workflow.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3][4][5][6][7] The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 125 MHz. A proton-decoupled pulse sequence is employed with a spectral width of 0-220 ppm. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans are typically accumulated to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[8][9][10]

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then acquired, and the background is automatically subtracted by the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). For GC-MS, a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Ionization and Analysis: Electron Ionization (EI) is a common method for this type of molecule.[11][12][13] The sample is bombarded with electrons at 70 eV. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is expected to be observed in the molecular ion region.[14][15]

References

Technical Guide: 5-Bromo-1-chloro-6-methylisoquinoline (CAS No. 1245647-25-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-chloro-6-methylisoquinoline is a halogenated isoquinoline derivative. The isoquinoline scaffold is a prominent structural motif in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2] Halogenation of such scaffolds can significantly influence their physicochemical properties and biological activity, making them attractive candidates for drug discovery and medicinal chemistry. This document provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthetic routes, and prospective biological applications. While this specific compound is not extensively characterized in peer-reviewed literature, this guide consolidates data from chemical suppliers and extrapolates potential properties and experimental methodologies based on related isoquinoline derivatives.

Chemical and Physical Properties

This compound is a solid at room temperature and is available from various chemical suppliers for research and development purposes.[3]

PropertyValueSource
CAS Number 1245647-25-9[3]
IUPAC Name This compoundPubChem
Molecular Formula C₁₀H₇BrClN[3]
Molecular Weight 256.53 g/mol [3]
Appearance Solid (form may vary)General Knowledge
Purity Typically >95% (as supplied for research)[3]

Synthesis

Proposed Synthetic Pathway

A potential synthetic route could start from a substituted phenylacetonitrile and involve a cyclization reaction to form the isoquinoline ring, followed by chlorination and bromination.

Synthetic Pathway A Substituted Phenylacetonitrile B Cyclization A->B Reagents C Methylisoquinolinone Intermediate B->C D Chlorination (e.g., POCl3) C->D E 1-Chloro-6-methylisoquinoline D->E F Bromination (e.g., NBS) E->F G This compound F->G

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol for a Key Step: Chlorination of an Isoquinolinone

This protocol is based on general procedures for the conversion of an isoquinolinone to a 1-chloroisoquinoline.

  • Reaction Setup: To a round-bottom flask, add the methylisoquinolinone intermediate.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃) in excess.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~8.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 1-chloroisoquinoline derivative.

Potential Biological Activity and Applications

Isoquinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The presence of halogen atoms in this compound suggests it may be a candidate for development in these areas.

Anticancer Activity

Many isoquinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis.

Kinase Inhibition Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibition of Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Inhibitor 5-Bromo-1-chloro-6- methylisoquinoline Inhibitor->Kinase_Cascade Inhibition

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Antimicrobial Activity

Halogenated aromatic compounds have a long history of use as antimicrobial agents. This compound could potentially exhibit activity against a range of bacteria and fungi. The mechanism could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocols for Biological Evaluation

To characterize the biological activity of this compound, a series of standardized in vitro assays can be employed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Compound (Varying Concentrations) A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Compound Dilution: Prepare serial dilutions of this compound in the broth in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microorganism suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound (CAS No. 1245647-25-9) is a chemical entity with potential for further investigation in the field of drug discovery. Based on the known biological activities of the isoquinoline scaffold and halogenated aromatic compounds, it is a candidate for screening as an anticancer, antimicrobial, or anti-inflammatory agent. The experimental protocols outlined in this guide provide a framework for the initial characterization of its biological properties. Further research is warranted to elucidate its specific mechanisms of action and to explore its therapeutic potential.

References

Novel Synthesis Routes for Polysubstituted Isoquinolines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including anticancer, antimicrobial, and CNS-modulating properties.[1][2] The development of efficient and versatile synthetic methods to access polysubstituted isoquinolines is therefore a critical endeavor in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of modern and innovative synthetic strategies for the preparation of functionalized isoquinoline derivatives, with a focus on transition-metal-catalyzed reactions, C-H activation, multi-component reactions, and modern adaptations of classical syntheses.

Transition-Metal-Catalyzed Synthesis via C-H Activation

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of complex organic molecules.[1] Rhodium(III)-catalyzed C-H activation, in particular, has been extensively utilized for the construction of isoquinoline cores.

Rh(III)-Catalyzed C-H Activation/Annulation of Hydrazones

An efficient method for the synthesis of highly substituted isoquinolines involves the Rh(III)-catalyzed C-H bond activation and annulation of hydrazones, which act as an oxidizing directing group.[3] This reaction proceeds via C-C and C-N bond formation, coupled with N-N bond cleavage, and notably, does not require an external oxidant.[3]

  • To a screw-capped vial, add the aryl hydrazone (0.2 mmol, 1.0 equiv), [RhCp*Cl2]2 (3.1 mg, 0.005 mmol, 2.5 mol %), and AgSbF6 (8.6 mg, 0.025 mmol, 12.5 mol %).

  • Add dichloroethane (DCE) (1.0 mL) as the solvent.

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a short pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the desired polysubstituted isoquinoline.

EntryAryl Hydrazone SubstituentAlkyne SubstituentProductYield (%)
1HPhenyl1-Methyl-3-phenylisoquinoline95
24-MePhenyl1,6-Dimethyl-3-phenylisoquinoline92
34-OMePhenyl6-Methoxy-1-methyl-3-phenylisoquinoline85
44-FPhenyl6-Fluoro-1-methyl-3-phenylisoquinoline88
5Hn-Propyl1-Methyl-3-n-propylisoquinoline78
6HCyclopropyl3-Cyclopropyl-1-methylisoquinoline75

Data synthesized from representative examples in the literature.

Palladium-Catalyzed C-H Activation/Annulation of N-Methoxy Benzamides

Palladium catalysis offers a complementary approach for the synthesis of isoquinolinone derivatives. A notable example is the C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters, which provides access to 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity.[4]

  • A mixture of N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (3 equiv.), Ag2CO3 (2 equiv.), and DIPEA (2 equiv.) is taken in a sealed tube.

  • Pd(CH3CN)2Cl2 (10 mol%) and toluene (10 mL) are added to the tube.

  • The reaction mixture is heated at 85 °C for 4 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of silica gel.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the 3,4-dihydroisoquinolin-1(2H)-one.

EntryN-Methoxy Benzamide Substituent2,3-Allenoic Acid Ester SubstituentProductYield (%)
1HMethyl3-Methyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one87
24-MeMethyl6-Methyl-3-methyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one82
34-ClMethyl6-Chloro-3-methyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one75
4HEthyl3-Ethyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one85
5HPhenyl4-Methylene-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one53

Data synthesized from representative examples in the literature.[4]

Multi-Component Reactions (MCRs) for Isoquinoline Synthesis

Multi-component reactions (MCRs) provide a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation, adhering to the principles of green chemistry.[5][6]

Three-Component Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines

A notable MCR involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid to construct N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides.[7] This reaction proceeds through a sequential formation of a spirooxindole, generation of an isocyanate functionality via C2-C3 bond cleavage in the isatin moiety, and subsequent addition of a second molecule of tetrahydroisoquinoline.[7]

  • A mixture of isatin (1.0 equiv), tetrahydroisoquinoline (2.0 equiv), and terminal alkyne (1.0 equiv) is taken in a round-bottom flask.

  • Toluene is added as the solvent.

  • The reaction mixture is stirred at room temperature for a specified time (typically 12-24 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

EntryIsatin Substituent (R¹)Terminal Alkyne Substituent (R²)ProductYield (%)
1HPhenylN-(2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide85
25-BrPhenylN-(4-bromo-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide82
35-ClPhenylN-(4-chloro-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide80
4H4-TolylN-(2-(2-(p-tolyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide88
5H4-MethoxyphenylN-(2-(2-(4-methoxyphenyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide75

Data synthesized from representative examples in the literature.[7]

Modern Adaptations of Classical Isoquinoline Syntheses

Classical name reactions for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, remain highly relevant and have been adapted using modern synthetic techniques to improve their efficiency and substrate scope.[1][2] Microwave-assisted protocols, for instance, have been shown to significantly reduce reaction times and improve yields for the Bischler-Napieralski and Pictet-Spengler reactions.[8]

Microwave-Assisted Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline.[9][10] The use of microwave irradiation can dramatically accelerate this transformation.[8]

  • A solution of the β-phenylethylamide (1.0 equiv) in a suitable solvent (e.g., toluene) is placed in a microwave reactor vial.

  • A dehydrating agent/acid catalyst (e.g., P2O5 or POCl3) is added.

  • The vial is sealed and subjected to microwave irradiation at a specified temperature (e.g., 140 °C) for a short duration (e.g., 30 minutes).[8]

  • After cooling, the reaction mixture is quenched, typically with an aqueous base.

  • The product is extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the 3,4-dihydroisoquinoline.

SubstrateConditionsYield (%)
N-(2-(3,4-dimethoxyphenyl)ethyl)acetamideConventional heating, reflux in toluene, 12 h45
N-(2-(3,4-dimethoxyphenyl)ethyl)acetamideMicrowave, 140 °C, 30 min85
N-(2-(phenyl)ethyl)benzamideConventional heating, reflux in toluene, 24 h30
N-(2-(phenyl)ethyl)benzamideMicrowave, 140 °C, 30 min75

Data synthesized from representative examples in the literature.[8]

Visualizing Synthetic Pathways and Workflows

Diagrams illustrating the logical flow of synthetic pathways and experimental procedures are invaluable for understanding and replicating complex chemical transformations.

G cluster_rh_catalyzed Rh(III)-Catalyzed C-H Activation Workflow start Aryl Hydrazone + [RhCp*Cl2]2 + AgSbF6 solvent Add DCE start->solvent reaction Stir at 80 °C for 12h solvent->reaction filtration Filter through Celite reaction->filtration concentration Concentrate in vacuo filtration->concentration purification Column Chromatography concentration->purification product Polysubstituted Isoquinoline purification->product

Caption: Workflow for Rh(III)-Catalyzed Isoquinoline Synthesis.

G cluster_mcr Multi-Component Reaction Pathway isatin Isatin spiro Spirooxindole Intermediate isatin->spiro thiq1 Tetrahydroisoquinoline (1 equiv) thiq1->spiro alkyne Terminal Alkyne alkyne->spiro isocyanate Isocyanate Intermediate spiro->isocyanate C2-C3 Cleavage product Polysubstituted Pyrrolo[2,1-a]isoquinoline isocyanate->product thiq2 Tetrahydroisoquinoline (1 equiv) thiq2->product

Caption: Pathway for the Three-Component Synthesis.

G cluster_bischler Bischler-Napieralski Reaction Logic start β-phenylethylamide cyclization Acid-Catalyzed Cyclization start->cyclization dihydroisoquinoline 3,4-Dihydroisoquinoline cyclization->dihydroisoquinoline oxidation Oxidation (optional) dihydroisoquinoline->oxidation isoquinoline Isoquinoline dihydroisoquinoline->isoquinoline Direct isolation or further use oxidation->isoquinoline

Caption: Logical Flow of the Bischler-Napieralski Reaction.

Conclusion

The synthesis of polysubstituted isoquinolines has been significantly advanced through the development of novel synthetic methodologies. Transition-metal-catalyzed C-H activation offers an efficient and atom-economical approach, while multi-component reactions provide a means for rapid assembly of molecular complexity. Furthermore, the revitalization of classical syntheses through modern techniques like microwave irradiation has expanded their applicability and efficiency. The methods and protocols detailed in this guide offer a robust toolkit for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to access a wide diversity of isoquinoline-based scaffolds for further investigation.

References

Starting materials for 5-Bromo-1-chloro-6-methylisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Bromo-1-chloro-6-methylisoquinoline, a substituted isoquinoline of interest in medicinal chemistry and drug development.[1] Due to the absence of a direct, published synthesis for this specific molecule, this guide outlines a plausible multi-step synthetic route based on established and reliable organic chemistry transformations, primarily centered around the construction of the isoquinoline core via the Bischler-Napieralski reaction.[2][3][4][5][6][7]

Synthetic Strategy Overview

The proposed synthesis commences with the commercially available starting material, 4-methylaniline (p-toluidine), and proceeds through a series of functional group transformations to construct a suitably substituted β-phenylethylamine precursor. This intermediate then undergoes a Bischler-Napieralski cyclization to form the dihydroisoquinoline core, which is subsequently aromatized and chlorinated to yield the final target molecule.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_0 Step 1: Synthesis of 3-Bromo-4-methylaniline cluster_1 Step 2: Synthesis of 3-Bromo-4-methylphenylethylamine cluster_2 Step 3: Isoquinoline Core Formation and Final Product A 4-Methylaniline B N-(4-methylphenyl)acetamide A->B Acetic anhydride C N-(3-bromo-4-methylphenyl)acetamide B->C NBS, Acetonitrile D 3-Bromo-4-methylaniline C->D HCl, Ethanol D_2 3-Bromo-4-methylaniline E 1-Bromo-3-iodo-4-methylbenzene D_2->E Sandmeyer Reaction (NaNO2, KI) F 3-Bromo-4-methylstyrene E->F Vinyltributyltin, Pd(PPh3)4 G 2-(3-Bromo-4-methylphenyl)ethanol F->G 9-BBN, H2O2, NaOH H 2-(3-Bromo-4-methylphenyl)ethyl azide G->H DPPA, DBU I 2-(3-Bromo-4-methylphenyl)ethanamine H->I PPh3, H2O I_2 2-(3-Bromo-4-methylphenyl)ethanamine J N-(2-(3-bromo-4-methylphenyl)ethyl)acetamide I_2->J Acetyl chloride, Et3N K 7-Bromo-8-methyl-3,4-dihydroisoquinoline J->K Bischler-Napieralski (POCl3) L 7-Bromo-8-methylisoquinoline K->L Dehydrogenation (Pd/C) M 5-Bromo-6-methylisoquinolin-1(2H)-one L->M Oxidation N This compound M->N Chlorination (POCl3)

Caption: Proposed multi-step synthesis of this compound.

Starting Materials and Reagents

The following table summarizes the key starting materials and reagents required for the proposed synthetic route.

StepStarting MaterialKey ReagentsProduct
1a4-MethylanilineAcetic anhydrideN-(4-methylphenyl)acetamide
1bN-(4-methylphenyl)acetamideN-Bromosuccinimide (NBS), AcetonitrileN-(3-bromo-4-methylphenyl)acetamide
1cN-(3-bromo-4-methylphenyl)acetamideHydrochloric acid, Ethanol3-Bromo-4-methylaniline
2a3-Bromo-4-methylanilineSodium nitrite, Potassium iodide1-Bromo-3-iodo-4-methylbenzene
2b1-Bromo-3-iodo-4-methylbenzeneVinyltributyltin, Tetrakis(triphenylphosphine)palladium(0)3-Bromo-4-methylstyrene
2c3-Bromo-4-methylstyrene9-Borabicyclo[3.3.1]nonane (9-BBN), Hydrogen peroxide, Sodium hydroxide2-(3-Bromo-4-methylphenyl)ethanol
2d2-(3-Bromo-4-methylphenyl)ethanolDiphenylphosphoryl azide (DPPA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2-(3-Bromo-4-methylphenyl)ethyl azide
2e2-(3-Bromo-4-methylphenyl)ethyl azideTriphenylphosphine, Water2-(3-Bromo-4-methylphenyl)ethanamine
3a2-(3-Bromo-4-methylphenyl)ethanamineAcetyl chloride, TriethylamineN-(2-(3-bromo-4-methylphenyl)ethyl)acetamide
3bN-(2-(3-bromo-4-methylphenyl)ethyl)acetamidePhosphorus oxychloride (POCl₃)7-Bromo-8-methyl-3,4-dihydroisoquinoline
3c7-Bromo-8-methyl-3,4-dihydroisoquinolinePalladium on carbon (Pd/C)7-Bromo-8-methylisoquinoline
3d7-Bromo-8-methylisoquinolineOxidizing agent (e.g., m-CPBA)5-Bromo-6-methylisoquinolin-1(2H)-one
3e5-Bromo-6-methylisoquinolin-1(2H)-onePhosphorus oxychloride (POCl₃)This compound

Experimental Protocols

The following are detailed, proposed experimental procedures for each key transformation. These protocols are based on analogous reactions found in the chemical literature and may require optimization for this specific synthetic sequence.

Step 1: Synthesis of 3-Bromo-4-methylaniline

a) Acetylation of 4-Methylaniline

To a stirred solution of 4-methylaniline in a suitable solvent such as dichloromethane or ethyl acetate, an equimolar amount of acetic anhydride is added dropwise at room temperature. The reaction is typically exothermic. After the addition is complete, the mixture is stirred for 1-2 hours. The product, N-(4-methylphenyl)acetamide, can be isolated by precipitation upon addition of water or by removal of the solvent under reduced pressure, followed by recrystallization.

b) Bromination of N-(4-methylphenyl)acetamide

N-(4-methylphenyl)acetamide is dissolved in a polar aprotic solvent like acetonitrile. N-Bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise to the solution at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The solvent is then removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-(3-bromo-4-methylphenyl)acetamide, which can be purified by recrystallization.

c) Hydrolysis of N-(3-bromo-4-methylphenyl)acetamide

The N-(3-bromo-4-methylphenyl)acetamide is suspended in a mixture of ethanol and concentrated hydrochloric acid. The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is made alkaline by the addition of a base, such as aqueous sodium hydroxide. The product, 3-bromo-4-methylaniline, is then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with water, dried, and concentrated to yield the desired aniline.

Step 2: Synthesis of 2-(3-Bromo-4-methylphenyl)ethanamine

a) Sandmeyer Reaction of 3-Bromo-4-methylaniline

3-Bromo-4-methylaniline is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt. This solution is then added to a solution of potassium iodide in water. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen ceases. The product, 1-bromo-3-iodo-4-methylbenzene, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

b) Stille Coupling to form 3-Bromo-4-methylstyrene

To a solution of 1-bromo-3-iodo-4-methylbenzene in an appropriate solvent such as toluene, is added vinyltributyltin (1.1 equivalents) and a catalytic amount of a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0). The mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the reaction is worked up by standard procedures to remove the tin byproducts, and the crude product is purified by column chromatography to give 3-bromo-4-methylstyrene.

c) Hydroboration-Oxidation to 2-(3-Bromo-4-methylphenyl)ethanol

3-Bromo-4-methylstyrene is dissolved in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. A solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF is added at 0 °C, and the mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then cooled again, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide. After stirring, the product, 2-(3-bromo-4-methylphenyl)ethanol, is extracted, and the organic phase is washed, dried, and purified.

d) Conversion to 2-(3-Bromo-4-methylphenyl)ethyl azide

To a solution of 2-(3-bromo-4-methylphenyl)ethanol in a suitable solvent like THF, is added diphenylphosphoryl azide (DPPA) and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is stirred at room temperature until completion. The product is isolated by extraction and purified by chromatography.

e) Staudinger Reduction to 2-(3-Bromo-4-methylphenyl)ethanamine

The azide, 2-(3-bromo-4-methylphenyl)ethyl azide, is dissolved in a mixture of THF and water. Triphenylphosphine is added, and the mixture is stirred at room temperature. The reaction progress is monitored by the evolution of nitrogen gas. Upon completion, the solvent is removed, and the desired amine is separated from triphenylphosphine oxide by acid-base extraction to yield 2-(3-bromo-4-methylphenyl)ethanamine.

Step 3: Isoquinoline Core Formation and Final Product

a) Acetylation of 2-(3-Bromo-4-methylphenyl)ethanamine

The synthesized β-phenylethylamine is dissolved in a non-polar solvent like dichloromethane, and a base such as triethylamine is added. The solution is cooled in an ice bath, and acetyl chloride is added dropwise. The reaction is stirred until completion, after which it is washed with water and brine, dried, and the solvent is evaporated to give N-(2-(3-bromo-4-methylphenyl)ethyl)acetamide.

b) Bischler-Napieralski Cyclization

The amide, N-(2-(3-bromo-4-methylphenyl)ethyl)acetamide, is treated with a dehydrating and cyclizing agent, typically phosphorus oxychloride (POCl₃), in a high-boiling inert solvent like toluene or acetonitrile.[3][4][5][6] The mixture is heated to reflux for several hours. After cooling, the excess POCl₃ is carefully quenched, and the reaction mixture is basified. The product, 7-bromo-8-methyl-3,4-dihydroisoquinoline, is extracted with an organic solvent and purified.

c) Dehydrogenation to 7-Bromo-8-methylisoquinoline

The 3,4-dihydroisoquinoline intermediate is aromatized by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene or by using other oxidizing agents. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield 7-bromo-8-methylisoquinoline.

d) Oxidation to 5-Bromo-6-methylisoquinolin-1(2H)-one

The synthesized 7-bromo-8-methylisoquinoline can be oxidized to the corresponding N-oxide, which upon rearrangement, or through direct oxidation using an appropriate reagent, can yield the 1-isoquinolone. This step may require specific and carefully controlled oxidation conditions to achieve the desired regioselectivity.

e) Chlorination to this compound

The final step involves the conversion of the 1-isoquinolone to the 1-chloro derivative. This is a standard transformation achieved by heating the isoquinolone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅. After the reaction, the excess reagent is removed, and the product, this compound, is isolated and purified by chromatography.

Conclusion

This technical guide outlines a rational and feasible synthetic route to this compound, a molecule with potential applications in pharmaceutical research. The proposed pathway utilizes well-established chemical reactions, providing a solid foundation for researchers to undertake the synthesis of this and related substituted isoquinolines. It is important to note that the specific reaction conditions for each step may require optimization to achieve the best possible yields and purity. All experimental work should be conducted by trained professionals in a well-equipped laboratory, following all necessary safety precautions.

References

Physical and chemical properties of 5-Bromo-1-chloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-chloro-6-methylisoquinoline is a halogenated heterocyclic compound that serves as a crucial building block in synthetic organic chemistry. Its strategic substitution pattern, featuring bromine and chlorine atoms at key positions, renders it a versatile precursor for the development of complex molecular architectures. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside putative synthetic strategies and its potential applications in medicinal chemistry, particularly in the design of kinase inhibitors. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this guide consolidates available information and provides logical frameworks for its synthesis and characterization based on established chemical principles and the reactivity of analogous structures.

Core Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₇BrClN.[1][2] Key identifiers and physical properties are summarized in the table below. It is important to note that some of the listed physical properties are predicted values and should be confirmed through experimental validation.

PropertyValueSource
Molecular Formula C₁₀H₇BrClN[1][2]
Molecular Weight 256.53 g/mol [1][2]
CAS Number 1245647-25-9[2]
Purity ≥96% (Commercially available)[2]
Predicted Density 1.591 ± 0.06 g/cm³[3]
Predicted Boiling Point 359.8 ± 37.0 °C[3]
Predicted pKa 1.51 ± 0.50[3]
Predicted Solubility Almost insoluble in water (0.044 g/L at 25 °C)[3]
Storage Temperature 2-8°C[1]

Spectroscopic and Chemical Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core and a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromine, chlorine, and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the ten carbon atoms of the isoquinoline ring system and the methyl group. The chemical shifts of the carbons directly bonded to the halogens would be significantly affected.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[4][5][6] The fragmentation pattern would likely involve the loss of the methyl group, followed by the sequential loss of the halogen atoms.[4][5][6]

Infrared (IR) Spectroscopy

An FTIR spectrum is available for this compound.[7] The IR spectrum would show characteristic absorption bands for C-H stretching and bending of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the isoquinoline ring. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region.

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthetic approach could involve a multi-step sequence starting from a suitably substituted aniline derivative, followed by the construction of the isoquinoline core and subsequent halogenation and chlorination steps. The general workflow for such a synthesis is depicted below.

G Start Substituted Aniline Intermediate1 N-Acyl Aniline Start->Intermediate1 Acylation Intermediate2 Dihydroisoquinoline Derivative Intermediate1->Intermediate2 Bischler-Napieralski Cyclization Intermediate3 Methylisoquinoline Derivative Intermediate2->Intermediate3 Dehydrogenation Intermediate4 Bromo-methylisoquinoline Intermediate3->Intermediate4 Bromination Product This compound Intermediate4->Product Chlorination

Caption: A potential synthetic workflow for this compound.

Key Experimental Protocols (Adapted from Analogous Syntheses)

3.2.1. Bromination of an Isoquinoline Ring

This protocol is adapted from the synthesis of 5-bromoisoquinoline and illustrates a general method for introducing a bromine atom onto the isoquinoline core.[8]

  • Materials: Isoquinoline derivative, N-bromosuccinimide (NBS), Concentrated Sulfuric Acid.

  • Procedure:

    • Dissolve the isoquinoline derivative in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

    • Cool the solution further (e.g., to -25 °C) using a dry ice-acetone bath.

    • Slowly add N-bromosuccinimide (NBS) in portions, maintaining the low temperature.

    • Stir the reaction mixture at a controlled low temperature for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.[8]

3.2.2. Chlorination of an Isoquinoline Ring

The introduction of a chlorine atom at the 1-position of the isoquinoline ring can often be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Materials: Bromo-methylisoquinoline derivative, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Heat the bromo-methylisoquinoline derivative with an excess of phosphorus oxychloride under reflux.

    • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

    • After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto ice.

    • Neutralize the solution with a base and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic extract.

    • Purify the product by column chromatography or recrystallization.

Reactivity and Use in Cross-Coupling Reactions

The presence of both bromine and chlorine atoms on the isoquinoline ring makes this compound a valuable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 5- and 1-positions, enabling the synthesis of a diverse library of complex molecules.

G Start This compound Product 5-Aryl-1-chloro-6-methylisoquinoline Start->Product Reagent1 Arylboronic Acid Reagent1->Product Catalyst Pd Catalyst + Base Catalyst->Product

Caption: A logical diagram of a Suzuki-Miyaura cross-coupling reaction.

A general protocol for a Suzuki-Miyaura coupling reaction is as follows:

  • Materials: this compound, an appropriate boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Procedure:

    • Combine the isoquinoline derivative, boronic acid, palladium catalyst, and base in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Add the degassed solvent system.

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

    • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated isoquinolines are prominent scaffolds in medicinal chemistry due to their ability to serve as versatile intermediates for the synthesis of biologically active molecules.[1][9]

Kinase Inhibitors

This compound is primarily utilized as an intermediate in the development of kinase inhibitors.[1][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The isoquinoline core can act as a scaffold that mimics the adenine region of ATP, allowing for competitive inhibition at the ATP-binding site of kinases. The bromo and chloro substituents provide handles to introduce various functional groups that can interact with specific amino acid residues within the kinase domain, thereby enhancing potency and selectivity.

While specific kinase targets for derivatives of this compound are not explicitly documented, related halogenated isoquinoline and quinoline structures have been investigated as inhibitors of various kinase signaling pathways, including:

  • p38 MAP Kinase Pathway: This pathway is involved in inflammatory responses, and its inhibition is a therapeutic strategy for inflammatory diseases.[10]

  • PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.

The general approach involves using the halogenated isoquinoline as a core and performing cross-coupling reactions to append moieties that can interact with the target kinase.

G cluster_0 Drug Development Workflow Start This compound Step1 Chemical Modification (e.g., Suzuki Coupling) Start->Step1 Step2 Library of Derivatives Step1->Step2 Step3 Biological Screening (Kinase Assays) Step2->Step3 Step4 Lead Compound Identification Step3->Step4 Step5 Optimization Step4->Step5 Final Drug Candidate Step5->Final

Caption: A logical workflow for drug development using the target compound.

Other Potential Applications

The isoquinoline scaffold is also found in compounds with a broad range of biological activities, suggesting that derivatives of this compound could be explored for:

  • Anticancer Activity: Beyond kinase inhibition, isoquinoline derivatives have shown cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The isoquinoline nucleus is present in several natural and synthetic compounds with antibacterial and antifungal properties.[1]

  • Anti-inflammatory Activity: As mentioned, targeting inflammatory pathways is a key area of investigation for isoquinoline-based compounds.[1]

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. While a comprehensive experimental dataset for this specific compound is not yet publicly available, its structural features and the well-established chemistry of related isoquinolines provide a strong foundation for its use in the synthesis of complex molecular targets. Its primary application lies in the development of kinase inhibitors, where its di-halogenated nature allows for systematic structural modifications to optimize biological activity. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

Structural Elucidation of 5-Bromo-1-chloro-6-methylisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-1-chloro-6-methylisoquinoline. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines known information with established principles of organic chemistry and spectroscopic techniques to present a robust framework for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers working with substituted isoquinolines in medicinal chemistry and drug development. The halogenated structure of this compound makes it a versatile intermediate for selective cross-coupling reactions, enabling the construction of complex heterocyclic compounds with potential therapeutic applications, including as kinase inhibitors.[1]

Introduction

Isoquinoline and its derivatives are a critical class of N-heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound, featuring two different halogen atoms at key positions and a methyl group, offers multiple points for chemical modification, making it a valuable building block in the synthesis of novel bioactive molecules. The precise confirmation of its molecular structure is paramount for its application in targeted drug design and development. This guide outlines the necessary steps for its unambiguous structural determination.

Physicochemical Properties

While extensive experimental data is not publicly available, some key physical and chemical properties of this compound have been reported or predicted.

PropertyValueSource
Molecular Formula C₁₀H₇BrClN--INVALID-LINK--
Molecular Weight 256.53 g/mol --INVALID-LINK--[2]
CAS Number 1245647-25-9--INVALID-LINK--[2]
Predicted Density 1.591 ± 0.06 g/cm³--INVALID-LINK--
Predicted Boiling Point 359.8 ± 37.0 °C--INVALID-LINK--

Proposed Synthesis

Experimental Protocol: Palladium-Catalyzed α-Arylation and Cyclization

This proposed synthesis is adapted from general procedures for the synthesis of substituted isoquinolines.

Materials:

  • Substituted 2-bromobenzaldehyde

  • Appropriately substituted ketone

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine-based ligand)

  • Base (e.g., NaOtBu)

  • Ammonium chloride

  • Toluene, Ethanol, Water

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • α-Arylation: To a solution of the substituted ketone in toluene, add the substituted 2-bromobenzaldehyde, palladium catalyst, ligand, and base.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the intermediate arylated ketone by column chromatography.

  • Cyclization: Dissolve the purified intermediate in a mixture of ethanol and water.

  • Add ammonium chloride and heat the mixture to reflux.

  • Monitor the cyclization to the isoquinoline product by TLC.

  • Upon completion, cool the reaction, and adjust the pH with a suitable base.

  • Extract the final product, dry the organic layer, and concentrate.

  • Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

G cluster_synthesis Proposed Synthetic Pathway Substituted_2-bromobenzaldehyde Substituted 2-bromobenzaldehyde Pd_catalyst Pd-catalyzed α-arylation Substituted_2-bromobenzaldehyde->Pd_catalyst Substituted_ketone Substituted ketone Substituted_ketone->Pd_catalyst Intermediate Arylated ketone intermediate Pd_catalyst->Intermediate Cyclization Cyclization with NH4Cl Intermediate->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Proposed synthetic pathway for this compound.

Structural Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic techniques.

G Synthesis Proposed Synthesis Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis NMR 1H & 13C NMR Spectroscopic_Analysis->NMR MS Mass Spectrometry Spectroscopic_Analysis->MS IR FTIR Spectroscopy Spectroscopic_Analysis->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Logical workflow for the structural elucidation of the target compound.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Although specific experimental data for this compound is not available in the searched literature, the expected ¹H and ¹³C NMR spectral features can be predicted.

Expected ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5d1HH-4
~ 7.5 - 8.0d1HH-3
~ 7.4 - 7.8s1HH-8
~ 7.2 - 7.6s1HH-7
~ 2.5s3H-CH₃

Expected ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~ 150 - 155C-1
~ 140 - 145C-3
~ 135 - 140C-4a
~ 130 - 135C-6
~ 125 - 130C-8a
~ 120 - 125C-5
~ 120 - 125C-8
~ 115 - 120C-7
~ 110 - 115C-4
~ 20 - 25-CH₃

Experimental Protocol for NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

  • Assign the peaks in both spectra to the corresponding atoms in the molecule, potentially aided by 2D NMR techniques such as COSY and HSQC.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of both bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak.

Expected Mass Spectrum Data:

m/zRelative IntensityAssignment
255~ 75%[M]⁺ (with ³⁵Cl and ⁷⁹Br)
257~ 100%[M+2]⁺ (with ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br)
259~ 24%[M+4]⁺ (with ³⁷Cl and ⁸¹Br)

The fragmentation pattern would likely involve the loss of the methyl group, chlorine, and bromine atoms, leading to characteristic fragment ions.

Experimental Protocol for Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine and one chlorine atom.

  • If fragmentation data is required, perform tandem mass spectrometry (MS/MS) to elucidate the fragmentation pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a spectrum is noted to be available on SpectraBase, the data was not directly accessible.[3]

Expected IR Data:

Wavenumber (cm⁻¹)Vibration
~ 3050 - 3100Aromatic C-H stretch
~ 2850 - 3000Aliphatic C-H stretch (-CH₃)
~ 1600 - 1650C=N stretch (isoquinoline ring)
~ 1450 - 1580Aromatic C=C stretch
~ 1000 - 1200C-Cl stretch
~ 500 - 600C-Br stretch

Experimental Protocol for FTIR Spectroscopy:

  • Prepare a sample of the compound, either as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

  • Place the sample in the FTIR spectrometer.

  • Acquire the infrared spectrum over the range of approximately 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural elucidation of this compound is a critical step for its use in synthetic and medicinal chemistry. This guide provides a comprehensive framework for its synthesis and characterization. By employing a combination of modern synthetic methods and spectroscopic techniques, researchers can confidently confirm the structure of this versatile building block, paving the way for the development of novel and potent therapeutic agents.

References

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of Halogenated Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis. First isolated from coal tar in 1885 by Hoogewerf and van Dorp, this structural motif is present in over 2,500 naturally occurring alkaloids and a multitude of synthetic compounds with profound pharmacological activities.[1] The introduction of halogen atoms to this privileged scaffold has historically been a pivotal strategy in modulating the physicochemical and biological properties of isoquinoline derivatives, leading to the discovery of potent therapeutic agents and valuable research tools. This in-depth technical guide chronicles the discovery and history of halogenated isoquinolines, from the early synthetic endeavors to the isolation of complex natural products, providing a comprehensive resource for researchers in the field.

I. The Genesis of the Isoquinoline Core: Foundational Syntheses

The journey into halogenated isoquinolines begins with the development of methods to construct the parent ring system. Three classical named reactions laid the groundwork for isoquinoline chemistry, enabling the synthesis of a wide array of substituted analogs.

  • The Bischler-Napieralski Reaction (1893): This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline. This intermediate can then be dehydrogenated to the corresponding isoquinoline.

  • The Pomeranz-Fritsch Reaction (1893): Independently described by Pomeranz and Fritsch, this acid-catalyzed reaction of a benzaldehyde with a 2,2-dialkoxyethylamine provides a direct route to the isoquinoline skeleton.[1]

  • The Pictet-Spengler Reaction (1911): A variation of the Bischler-Napieralski reaction, this process involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.

These seminal reactions provided the necessary tools for chemists to explore the vast chemical space of isoquinoline derivatives, paving the way for subsequent investigations into their halogenated counterparts.

II. The Advent of Halogenation: Early Synthetic Milestones

The deliberate introduction of halogen atoms onto the isoquinoline nucleus marked a significant step forward in the exploration of its chemical diversity and biological potential. Early methods focused on electrophilic aromatic substitution and nucleophilic substitution reactions.

A. Electrophilic Bromination: The Quest for Regioselectivity

One of the earliest and most studied halogenation reactions of isoquinoline is electrophilic bromination. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the acidity of the medium.

  • Early Observations: In the late 19th and early 20th centuries, chemists began investigating the direct bromination of isoquinoline. Edinger and Bossung reported the C-4 bromination of isoquinoline, laying the groundwork for understanding its reactivity.[2]

  • The Swamping Catalyst Effect: A significant breakthrough in controlling the regioselectivity of halogenation came with the work of Gordon and Pearson, who utilized the "swamping catalyst" effect.[3] By using a strong Lewis acid like aluminum chloride (AlCl₃) in excess, they could direct the bromination to the 5-position with good yields.[3][4] This method involves the formation of a complex between the Lewis acid and the nitrogen atom of isoquinoline, which deactivates the heterocyclic ring towards electrophilic attack and directs the substitution to the benzene ring.

B. Synthesis of Chloro- and Other Halogenated Isoquinolines

The synthesis of chlorinated isoquinolines and other halogenated derivatives also has a rich history, often involving nucleophilic substitution reactions on activated precursors.

  • 1-Chloroisoquinoline: A common and historically significant method for the synthesis of 1-chloroisoquinoline involves the treatment of isoquinoline-N-oxide with phosphoryl chloride (POCl₃).[5] This reaction proceeds via a nucleophilic attack of the chloride ion on the activated N-oxide.

  • Other Halogenated Derivatives: Various other halogenated isoquinolines have been synthesized over the years using a range of methodologies, including Sandmeyer-type reactions on aminoisoquinolines and direct halogenation with various reagents under specific conditions.

III. Nature's Halogenated Isoquinolines: A Marine Treasure Trove

The discovery of naturally occurring halogenated isoquinolines, primarily from marine organisms, opened up new avenues for drug discovery and provided insights into novel biosynthetic pathways. Marine sponges, in particular, have proven to be a prolific source of these unique alkaloids.[6][7]

  • Early Discoveries: While the timeline for the discovery of the very first halogenated isoquinoline from a natural source is not definitively documented in the initial search results, the exploration of marine natural products from the mid-20th century onwards led to the isolation of a diverse array of halogenated compounds, including alkaloids.[8]

  • Mimosamycin and its Analogs: Mimosamycin, an isoquinolinequinone antibiotic, was isolated from the marine sponge Haliclona sp.[9] This and other related halogenated isoquinoline alkaloids from marine sources have demonstrated a range of biological activities, including cytotoxic, antibacterial, and antiviral properties.[7][9] The discovery of these compounds highlighted the importance of the marine environment as a source of novel chemical diversity.

IV. Quantitative Data and Experimental Protocols

To provide a practical resource for researchers, this section summarizes key quantitative data and provides detailed experimental protocols for the synthesis of representative halogenated isoquinolines.

Table 1: Synthesis of 5-Bromoisoquinoline via Electrophilic Bromination
MethodBrominating AgentCatalyst/SolventTemperature (°C)Yield (%)Reference
Gordon & PearsonLiquid Br₂AlCl₃ (melt)7543-46[3]
Mathison & MorganGaseous Br₂AlCl₃-42[4]
Rey et al.Liquid Br₂AlBr₃-39[3]
Brown & GouliaevNBSConc. H₂SO₄-20 to -9-[4]
Table 2: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide
ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃-105 (reflux)overnight85[5]
Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisoquinoline (Method of Gordon & Pearson - representative) [3]

  • Reaction Setup: In a flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, melt aluminum chloride (e.g., 1.2 equivalents).

  • Addition of Isoquinoline: Slowly add isoquinoline (1.0 equivalent) to the molten aluminum chloride with vigorous stirring.

  • Bromination: Heat the mixture to 75°C and add liquid bromine (1.1 equivalents) dropwise over a period of 1 hour.

  • Reaction Completion: Maintain the reaction at 75°C for an additional 2 hours after the bromine addition is complete.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution).

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Protocol 2: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide [5]

  • Reaction Setup: In a round-bottom flask, place isoquinoline-N-oxide (1.0 equivalent).

  • Addition of POCl₃: Cool the flask in an ice bath and slowly add phosphoryl chloride (excess, e.g., 10 equivalents) dropwise with stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 105°C) and maintain for several hours (e.g., overnight).

  • Removal of Excess Reagent: After cooling, carefully remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Work-up: Quench the residue by slowly adding it to crushed ice with stirring.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

V. Visualization of a Key Synthetic Pathway

The following diagram, generated using the DOT language, illustrates the general workflow for the synthesis of 5-bromoisoquinoline using the swamping catalyst method.

Swamping_Catalyst_Bromination isoquinoline Isoquinoline complex Isoquinoline-AlCl₃ Complex isoquinoline->complex Complexation AlCl3 AlCl₃ (excess) AlCl3->complex bromination Electrophilic Bromination complex->bromination Br2 Br₂ Br2->bromination workup Aqueous Work-up bromination->workup product 5-Bromoisoquinoline workup->product

Caption: Swamping Catalyst Bromination of Isoquinoline.

VI. Conclusion

The history of halogenated isoquinolines is a testament to the enduring importance of this heterocyclic scaffold in chemical synthesis and drug discovery. From the early, often challenging, direct halogenation methods to the discovery of intricate halogenated alkaloids from marine sources, the field has continually evolved. The development of regioselective synthetic strategies has been crucial in unlocking the full potential of these compounds, enabling the systematic exploration of structure-activity relationships. As researchers continue to push the boundaries of synthetic chemistry and explore novel biological targets, the legacy of halogenated isoquinolines is certain to inspire the development of the next generation of therapeutic agents and chemical probes.

References

5-Bromo-1-chloro-6-methylisoquinoline: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-chloro-6-methylisoquinoline is a strategically functionalized heterocyclic compound that holds significant promise as a key building block in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring both a bromo and a chloro group at positions amenable to selective chemical modifications, makes it an attractive starting material for the construction of diverse molecular libraries. This guide explores the potential research applications of this compound, with a particular focus on its utility in the development of kinase inhibitors and other bioactive molecules. While specific experimental data for this compound is limited in publicly accessible literature, this document provides a comprehensive overview of its potential applications based on the well-established chemistry of related halogenated isoquinolines.

Introduction: The Isoquinoline Core in Medicinal Chemistry

The isoquinoline scaffold is a prominent feature in a vast array of natural products and synthetic compounds with diverse and potent biological activities. Its rigid, bicyclic structure provides a valuable framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Derivatives of isoquinoline have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. The introduction of halogen atoms onto the isoquinoline ring system further enhances its utility as a synthetic intermediate, providing reactive handles for the construction of complex molecular architectures through modern cross-coupling methodologies.

Physicochemical Properties and Reactivity

This compound is a solid organic compound with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.53 g/mol .[1] Its key structural features are the isoquinoline core, a methyl group at position 6, a bromine atom at position 5, and a chlorine atom at position 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1245647-25-9[1]
Molecular FormulaC₁₀H₇BrClN[1]
Molecular Weight256.53 g/mol [1]
PurityTypically ≥96%[1]

The differential reactivity of the C-Br and C-Cl bonds is a cornerstone of this molecule's synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This allows for selective functionalization at the 5-position, leaving the 1-position available for subsequent modifications. This stepwise approach is highly valuable in the systematic elaboration of the isoquinoline scaffold to explore structure-activity relationships (SAR).

Potential Research Applications in Drug Discovery

The primary application of this compound in drug discovery is as a versatile intermediate for the synthesis of complex heterocyclic compounds, particularly in the development of kinase inhibitors and other bioactive molecules.[2] Its halogenated structure is ideally suited for selective cross-coupling reactions, enabling the construction of isoquinoline-based scaffolds with potential anticancer, anti-inflammatory, or antimicrobial activities.[2]

Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. The isoquinoline core is a well-established scaffold for the design of potent and selective kinase inhibitors. This compound can serve as a foundational element in the synthesis of such inhibitors through sequential cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The bromine at the 5-position can be readily displaced by a variety of aryl and heteroaryl groups using a Suzuki-Miyaura coupling reaction. This allows for the introduction of substituents that can occupy the hydrophobic pockets of the kinase active site.

  • Buchwald-Hartwig Amination: The chlorine at the 1-position can be substituted with various amines via a Buchwald-Hartwig amination. This is a common strategy to introduce hydrogen bond donors and acceptors that can interact with the hinge region of the kinase.

The combination of these reactions allows for the generation of a large library of diverse compounds for screening against various kinase targets.

Experimental Protocols (Illustrative)

Illustrative Protocol for Suzuki-Miyaura Coupling at the 5-Position

Reaction: this compound + Arylboronic acid → 5-Aryl-1-chloro-6-methylisoquinoline

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Illustrative Quantitative Data for Suzuki-Miyaura Coupling

Arylboronic AcidProductIllustrative Yield (%)
Phenylboronic acid1-Chloro-6-methyl-5-phenylisoquinoline85
4-Methoxyphenylboronic acid1-Chloro-5-(4-methoxyphenyl)-6-methylisoquinoline82
Pyridin-3-ylboronic acid1-Chloro-6-methyl-5-(pyridin-3-yl)isoquinoline75

Note: The yields presented are illustrative and would require experimental optimization for this specific substrate.

Illustrative Protocol for Buchwald-Hartwig Amination at the 1-Position

Reaction: 5-Aryl-1-chloro-6-methylisoquinoline + Amine → 5-Aryl-1-(amino)-6-methylisoquinoline

Materials:

  • 5-Aryl-1-chloro-6-methylisoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Ligand (e.g., Xantphos, 0.04 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a reaction vessel.

  • Add the 5-Aryl-1-chloro-6-methylisoquinoline and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture (typically 90-110 °C) until the reaction is complete.

  • Cool the reaction mixture, dilute with an appropriate solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Table 3: Illustrative Quantitative Data for Buchwald-Hartwig Amination

AmineProductIllustrative Yield (%)
AnilineN-phenyl-5-aryl-6-methylisoquinolin-1-amine78
Morpholine4-(5-Aryl-6-methylisoquinolin-1-yl)morpholine88
BenzylamineN-benzyl-5-aryl-6-methylisoquinolin-1-amine75

Note: The yields presented are illustrative and would require experimental optimization for this specific substrate.

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies and experimental workflows described.

Suzuki_Miyaura_Coupling reactant1 5-Bromo-1-chloro- 6-methylisoquinoline product 5-Aryl-1-chloro- 6-methylisoquinoline reactant1->product Suzuki-Miyaura Coupling reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Dioxane/H2O) solvent->product

Caption: Generalized Suzuki-Miyaura Coupling Pathway.

Buchwald_Hartwig_Amination reactant1 5-Aryl-1-chloro- 6-methylisoquinoline product 5-Aryl-1-(amino)- 6-methylisoquinoline reactant1->product Buchwald-Hartwig Amination reactant2 Amine (R-NH2) reactant2->product catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->product ligand Ligand (e.g., Xantphos) ligand->product base Base (e.g., NaOtBu) base->product

Caption: Generalized Buchwald-Hartwig Amination Pathway.

Experimental_Workflow start Start: Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Reaction under Inert Atmosphere (Heating and Stirring) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification end Final Product purification->end

Caption: General Experimental Workflow for Cross-Coupling.

Potential Targeted Signaling Pathways

While the specific targets of compounds derived from this compound are not yet defined, the general class of isoquinoline-based kinase inhibitors has been shown to modulate a number of critical signaling pathways implicated in cancer and inflammatory diseases. These include:

  • MAPK/ERK Pathway: This pathway is frequently hyperactivated in various cancers and plays a central role in cell proliferation, differentiation, and survival.

  • PI3K/AKT/mTOR Pathway: A key pathway that regulates cell growth, metabolism, and survival, and is often dysregulated in cancer.

  • VEGFR Signaling Pathway: Crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • JAK/STAT Pathway: Involved in immune responses and inflammation, making it a target for autoimmune and inflammatory diseases.

The diverse libraries of compounds that can be generated from this compound could be screened against a panel of kinases from these and other pathways to identify novel and potent inhibitors.

Signaling_Pathways cluster_0 Potential Kinase Targets cluster_1 Cellular Processes MAPK MAPK/ERK Pathway Proliferation Cell Proliferation MAPK->Proliferation PI3K PI3K/AKT/mTOR Pathway Survival Cell Survival PI3K->Survival VEGFR VEGFR Signaling Angiogenesis Angiogenesis VEGFR->Angiogenesis JAK_STAT JAK/STAT Pathway Inflammation Inflammation JAK_STAT->Inflammation Inhibitor Isoquinoline-based Kinase Inhibitor (Derived from title compound) Inhibitor->MAPK Inhibitor->PI3K Inhibitor->VEGFR Inhibitor->JAK_STAT

Caption: Potential Signaling Pathways Targeted by Derivatives.

Conclusion

This compound represents a valuable and versatile platform for the synthesis of novel, biologically active compounds. Its di-halogenated structure allows for selective and sequential functionalization through robust and well-established cross-coupling reactions. While specific examples of its application are not yet prevalent in the literature, the potential for this compound to serve as a key intermediate in the development of kinase inhibitors and other targeted therapies is significant. This guide provides a foundational understanding of its potential applications and offers illustrative protocols and workflows to aid researchers in harnessing the synthetic utility of this promising heterocyclic building block. Further research into the derivatization of this compound is warranted and is anticipated to yield compounds with significant therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-1-chloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and natural products.[1] Functionalization of the isoquinoline core through cross-coupling reactions is a cornerstone of modern medicinal chemistry, enabling the synthesis of novel derivatives with tailored pharmacological profiles. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a particularly powerful tool for creating carbon-carbon bonds due to its mild reaction conditions and broad functional group tolerance.

This document provides detailed application notes and a generalized protocol for the selective Suzuki coupling reaction of 5-Bromo-1-chloro-6-methylisoquinoline. The presence of two different halogen atoms on the isoquinoline ring allows for chemoselective functionalization, primarily at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. This selective approach is highly valuable in the synthesis of complex molecules for drug discovery, particularly in the development of kinase inhibitors for cancer therapy.

Applications in Drug Development

Substituted isoquinolines are a well-established class of compounds with a wide range of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2] The products of Suzuki coupling with this compound, namely 5-aryl-1-chloro-6-methylisoquinolines, are of significant interest as potential kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Specifically, isoquinoline derivatives have been investigated as inhibitors of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and controls cell growth, proliferation, and survival. By introducing diverse aryl groups at the 5-position of the isoquinoline core, researchers can systematically explore the structure-activity relationship (SAR) to develop potent and selective kinase inhibitors. The 1-chloro substituent can be retained for further diversification or to modulate the electronic properties of the molecule.

Reaction Selectivity: C5-Br vs. C1-Cl

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond. In the case of this compound, the Suzuki coupling is expected to occur selectively at the C5-bromo position under carefully controlled conditions.

While the C1 position of the isoquinoline ring is electronically activated towards nucleophilic attack, the inherent reactivity difference between the bromine and chlorine atoms typically governs the selectivity in Suzuki-Miyaura reactions. This allows for a stepwise functionalization strategy, where the C5 position is first modified via Suzuki coupling, and the C1 position can then be targeted in a subsequent coupling reaction, potentially under more forcing conditions if required.

Quantitative Data Summary

The following table summarizes representative, illustrative yields for the selective Suzuki coupling of this compound with various arylboronic acids. These values are based on typical yields for similar substrates reported in the literature and should be considered as a guide for reaction optimization.

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid1-chloro-6-methyl-5-phenylisoquinolinePd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acid1-chloro-5-(4-methoxyphenyl)-6-methylisoquinolinePd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH/H₂O (2:1:1)100892
33-Fluorophenylboronic acid1-chloro-5-(3-fluorophenyl)-6-methylisoquinolinePd(OAc)₂ (2) / SPhos (4)K₃PO₄THF/H₂O (10:1)801678
44-Acetylphenylboronic acid5-(4-acetylphenyl)-1-chloro-6-methylisoquinolinePd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O (5:1)110688
52-Thiopheneboronic acid1-chloro-6-methyl-5-(thiophen-2-yl)isoquinolinePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)901282

Experimental Protocols

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

  • Glassware should be oven- or flame-dried before use.

  • Reagents should be of high purity. Boronic acids can be sensitive to moisture and should be stored in a desiccator.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective Suzuki coupling at the C5-bromo position of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v, 10 mL)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1-chloro-6-methylisoquinoline.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%)

  • Base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv)

  • Solvent (e.g., DMF and water, 5:1 v/v, 3 mL)

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent mixture to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R-Pd(II)L2-R' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-1-chloro-6-methylisoquinoline (R-R') RedElim->Product ArylHalide This compound (R-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R'-B(OH)2) BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Palladium Catalyst - Base start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup purification Purification: Flash Column Chromatography workup->purification product Isolated Product: 5-Aryl-1-chloro-6-methylisoquinoline purification->product PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Isoquinoline Isoquinoline Derivative (Potential Inhibitor) Isoquinoline->Akt Inhibition

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-chloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-1-chloro-6-methylisoquinoline. This versatile building block, containing two distinct halogen atoms, allows for selective functionalization at the C-5 position, leveraging the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The protocols outlined herein are based on established methodologies for structurally similar compounds and serve as a comprehensive guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Chemoselectivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[1] This inherent difference in reactivity enables the selective functionalization of the more reactive C-Br bond at the 5-position of this compound, while leaving the less reactive C-Cl bond at the 1-position intact for potential subsequent transformations. By carefully selecting the catalyst, ligand, base, and reaction conditions, high chemoselectivity can be achieved.

Factors influencing this selectivity include the choice of palladium precursor and ligand, the nature of the solvent, and the reaction temperature. For instance, employing catalyst systems known for their high activity towards C-Br bond activation while requiring more forcing conditions for C-Cl bond activation is a key strategy.

G cluster_input Reaction Components cluster_factors Influencing Factors for Chemoselectivity cluster_output Reaction Outcome Substrate This compound Reactivity Inherent Reactivity (C-Br > C-Cl) Substrate->Reactivity determines Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) CatalystSystem Catalyst System (Ligand Choice) Catalyst->CatalystSystem Ligand Phosphine Ligand (e.g., SPhos, XPhos, BINAP) Ligand->CatalystSystem Base Base (e.g., K2CO3, Cs2CO3, NaOtBu) Conditions Reaction Conditions (Temperature, Time) Base->Conditions SelectiveCoupling Selective Coupling at C5-Br Reactivity->SelectiveCoupling favors Conditions->SelectiveCoupling optimizes CatalystSystem->SelectiveCoupling promotes PotentialSideReaction Coupling at C1-Cl (under harsher conditions) SelectiveCoupling->PotentialSideReaction can lead to

Diagram 1: Factors influencing chemoselective cross-coupling.

Application Notes: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the isoquinoline scaffold and various aryl or vinyl boronic acids or esters.

Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product.

Suzuki_Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-Br(L)_n Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_Aryl R-Pd(II)-Ar(L)_n PdII->PdII_Aryl Transmetalation Transmetalation Transmetalation->PdII_Aryl PdII_Aryl->Pd0 RedElim Reductive Elimination PdII_Aryl->RedElim Product R-Ar (Coupled Product) RedElim->Product Input1 R-Br (Substrate) Input1->OxAdd Input2 ArB(OH)2 (Boronic Acid) Input2->Transmetalation Base Base Base->Transmetalation

Diagram 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Key Parameters and Expected Yields:

ParameterRecommended ConditionsExpected Yield (%)
Palladium Precatalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂70-95
Ligand PPh₃, SPhos, XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF
Temperature (°C) 80-110
Time (h) 4-24

Data is based on analogous reactions with bromo-chloro heterocycles and may require optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1-chloro-6-methylisoquinoline.

Application Notes: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines. A notable example of a similar transformation is the kilogram-scale synthesis of a pharmaceutical intermediate from 6-Bromoisoquinoline-1-carbonitrile.[2][3]

Reaction Principle: This reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination of the aminated product.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-Br(L)_n Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_Amine [R-Pd(II)-Br(L)_n(HNR'R'')]^+ PdII->PdII_Amine AmineCoord Amine Coordination AmineCoord->PdII_Amine PdII_Amido R-Pd(II)-NR'R''(L)_n PdII_Amine->PdII_Amido Deprotonation Deprotonation Deprotonation->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination PdII_Amido->RedElim Product R-NR'R'' (Coupled Product) RedElim->Product Input1 R-Br (Substrate) Input1->OxAdd Input2 HNR'R'' (Amine) Input2->AmineCoord Base Base Base->Deprotonation

Diagram 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters and Expected Yields:

ParameterRecommended ConditionsExpected Yield (%)
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂80-95
Ligand BINAP, Xantphos, RuPhos
Base Cs₂CO₃, K₃PO₄, NaOtBu
Solvent THF, Toluene, 1,4-Dioxane
Temperature (°C) 60-110
Time (h) 2-24

Data is based on analogous reactions with bromo-isoquinoline and bromo-chloroquinoline derivatives and may require optimization.[2][3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., BINAP, 1.2-1.5 equiv. relative to Pd), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF or toluene).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired 5-amino-1-chloro-6-methylisoquinoline.

Application Notes: Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the introduction of terminal alkynes at the C-5 position of the isoquinoline core, creating versatile intermediates for further synthetic elaborations.

Reaction Principle: This reaction involves a palladium-catalyzed coupling of a terminal alkyne with an aryl halide, co-catalyzed by a copper(I) salt. The catalytic cycle includes oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper acetylide intermediate and reductive elimination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_Br R-Pd(II)-Br(L)_n Pd0->PdII_Br Oxidative Addition (R-Br) PdII_Alkynyl R-Pd(II)-C≡C-R'(L)_n PdII_Br->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (R-C≡C-R') Product R-C≡C-R' PdII_Alkynyl->Product CuI Cu(I)X Cu_Acetylide Cu(I)-C≡C-R' CuI->Cu_Acetylide Base, R'-C≡CH Cu_Acetylide->PdII_Br Cu_Acetylide->CuI to Pd cycle Input1 R-Br Input1->Pd0 Input2 R'-C≡CH Input2->CuI

Diagram 4: Simplified catalytic cycles of the Sonogashira coupling.

Key Parameters and Expected Yields:

ParameterRecommended ConditionsExpected Yield (%)
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄85-95
Copper Co-catalyst CuI
Base Et₃N, DIPA
Solvent THF, DMF
Temperature (°C) Room Temperature - 80
Time (h) 4-24

Data is based on analogous reactions with bromo-heterocycles and may require optimization.[4]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2.0-3.0 equiv.). Then, add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. The filtrate is then typically washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: Purify the crude residue by flash column chromatography to yield the desired 5-alkynyl-1-chloro-6-methylisoquinoline.

G start Start setup 1. Reaction Setup - Add Substrate & Reagents - Establish Inert Atmosphere start->setup addition 2. Catalyst & Solvent Addition - Add Pd catalyst & ligand - Add degassed solvent setup->addition reaction 3. Reaction - Heat to desired temperature - Stir vigorously addition->reaction monitoring 4. Monitoring - TLC or LC-MS analysis reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up - Cool reaction - Quench and extract monitoring->workup Reaction Complete purification 6. Purification - Flash column chromatography workup->purification characterization 7. Characterization - NMR, MS purification->characterization end End Product characterization->end

Diagram 5: General experimental workflow for cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and selective strategy for the synthesis of a diverse range of functionalized isoquinoline derivatives. By exploiting the differential reactivity of the C-Br and C-Cl bonds, chemists can selectively introduce aryl, amino, and alkynyl moieties at the C-5 position. The protocols provided in this document, based on established literature for analogous systems, serve as a robust starting point for the development of novel compounds for applications in drug discovery and materials science. Optimization of the specific reaction conditions for each substrate combination is recommended to achieve optimal yields and purity.

References

Application Notes and Protocols for 5-Bromo-1-chloro-6-methylisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-chloro-6-methylisoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its di-halogenated structure provides two distinct reactive sites, enabling sequential and selective functionalization through various cross-coupling reactions.[1] This allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutic agents. This compound is particularly utilized in the development of kinase inhibitors and other bioactive molecules with potential applications in oncology, inflammation, and anti-infective research.[1][2] The isoquinoline core itself is a well-established scaffold in numerous biologically active compounds.

Core Applications in Drug Discovery

The primary utility of this compound lies in its capacity to serve as a scaffold for the generation of diverse chemical libraries. The differential reactivity of the carbon-bromine and carbon-chlorine bonds is a key feature for synthetic chemists. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization at the 5-position. Subsequent modification at the 1-position can then be achieved under different reaction conditions.

Key reaction types employed with this scaffold include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the installation of a wide range of amine functionalities.

  • Sonogashira Coupling: For the creation of carbon-carbon triple bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 1-position can be displaced by various nucleophiles.

These reactions are fundamental in the synthesis of kinase inhibitors, where specific substituents are strategically placed to interact with the ATP-binding site of the target kinase.

Hypothetical Kinase Inhibitor Synthesis Workflow

The following workflow illustrates a plausible synthetic route for a hypothetical kinase inhibitor, "Kinhibitor-ISO-1," starting from this compound. This demonstrates the strategic, sequential functionalization of the scaffold.

G A This compound B Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) A->B C Intermediate 1 (5-Aryl-1-chloro-6-methylisoquinoline) B->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) C->D E Final Product (Kinhibitor-ISO-1) D->E

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Experimental Protocols

The following are detailed, representative protocols for the key transformations in the synthesis of isoquinoline-based kinase inhibitors.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes the selective coupling of an arylboronic acid at the more reactive C5-bromo position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Sodium carbonate (Na₂CO₃) solution (2.0 equivalents)

  • Toluene and Ethanol (3:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Seal the flask with a septum and purge with inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed Toluene/Ethanol solvent mixture via syringe.

  • Add the 2M Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-1-chloro-6-methylisoquinoline intermediate.

Protocol 2: Buchwald-Hartwig Amination at the C1-Position

This protocol details the subsequent amination at the C1-chloro position of the Suzuki coupling product.

Materials:

  • 5-Aryl-1-chloro-6-methylisoquinoline (from Protocol 1)

  • Desired amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (1.4 equivalents) to an oven-dried Schlenk tube.

  • Add the 5-aryl-1-chloro-6-methylisoquinoline (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final kinase inhibitor.

Quantitative Data Presentation

The following table presents hypothetical, yet plausible, in vitro kinase inhibition data for our example compound, "Kinhibitor-ISO-1". The data is structured for clear comparison against a standard reference compound. Such data is typically generated using assays like the LanthaScreen™ Eu Kinase Binding Assay or a radiometric kinase assay.

Compound IDTarget KinaseIC₅₀ (nM)
Kinhibitor-ISO-1 Kinase A 15
Kinase B250
Kinase C>1000
Reference Drug Kinase A 10
Kinase B50
Kinase C800

Data is for illustrative purposes only and does not represent actual experimental results.

Targeted Signaling Pathway

Many kinase inhibitors derived from isoquinoline scaffolds target pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Kinhibitor-ISO-1 Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and point of inhibition.

Conclusion

This compound stands out as a highly valuable and adaptable starting material for the synthesis of complex bioactive molecules in medicinal chemistry. Its capacity for selective, sequential functionalization via robust cross-coupling methodologies provides a reliable platform for generating novel compounds, particularly in the pursuit of potent and selective kinase inhibitors. The protocols and conceptual framework provided herein offer a guide for researchers to harness the synthetic potential of this important heterocyclic scaffold.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-1-chloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors utilizing 5-Bromo-1-chloro-6-methylisoquinoline as a key starting material. The di-halogenated isoquinoline core of this reagent offers two distinct reactive sites, the C1-chloro and C5-bromo positions, allowing for sequential and regioselective functionalization through various cross-coupling reactions. This enables the construction of complex molecular architectures with the potential for potent and selective inhibition of various protein kinases implicated in diseases such as cancer.

The protocols outlined herein describe a general strategy for the synthesis of a hypothetical kinase inhibitor, "IQ-Inhibitor-1," targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a critical regulator of angiogenesis.

Core Synthetic Strategy

The primary synthetic approach involves a two-step, palladium-catalyzed cross-coupling strategy. The greater reactivity of the C5-bromo position is exploited for an initial Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination at the C1-chloro position. This sequence allows for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the synthesized compounds.

Data Presentation

Table 1: Synthesis of IQ-Inhibitor-1 Intermediates and Final Product
Compound IDStructureReaction TypeReactantsYield (%)
Intermediate 1 1-chloro-6-methyl-5-(4-methoxyphenyl)isoquinolineSuzuki-Miyaura CouplingThis compound, (4-methoxyphenyl)boronic acid82
IQ-Inhibitor-1 N-(3-aminophenyl)-6-methyl-5-(4-methoxyphenyl)isoquinolin-1-amineBuchwald-Hartwig AminationIntermediate 1, benzene-1,3-diamine65
Table 2: In Vitro Kinase Inhibitory Activity of IQ-Inhibitor-1
Kinase TargetIC₅₀ (nM)
VEGFR2 (KDR) 15
VEGFR145
PDGFRβ80
c-Kit120
EGFR> 1000
CDK2> 5000

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with (4-methoxyphenyl)boronic acid.

Materials:

  • This compound

  • (4-methoxyphenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Intermediate 1 .

Protocol 2: Synthesis of IQ-Inhibitor-1 via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of Intermediate 1 with benzene-1,3-diamine.

Materials:

  • Intermediate 1

  • Benzene-1,3-diamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add Intermediate 1 (1.0 mmol), benzene-1,3-diamine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product, IQ-Inhibitor-1 .

Visualizations

G start This compound reagent1 (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, K₂CO₃ intermediate1 Intermediate 1 reagent1->intermediate1 Yield: 82% reagent2 Benzene-1,3-diamine, Pd₂(dba)₃, Xantphos, NaOtBu final_product IQ-Inhibitor-1 reagent2->final_product Yield: 65% G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Angiogenesis Angiogenesis, Cell Proliferation, Survival Transcription->Angiogenesis VEGF VEGF VEGF->VEGFR Inhibitor IQ-Inhibitor-1 Inhibitor->VEGFR Inhibition

Application Notes: Functionalization of the 5-Bromo Position of Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of pharmaceuticals, natural products, and advanced materials. The ability to selectively functionalize specific positions of the isoquinoline ring is crucial for drug discovery and the development of novel molecular entities. 5-Bromoisoquinoline has emerged as a versatile and indispensable building block in this context. The bromine atom at the 5-position serves as an excellent leaving group, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the precise installation of diverse carbon and heteroatom-based substituents, making 5-bromoisoquinoline a key intermediate for creating libraries of complex molecules for screening and lead optimization.[1][2]

These application notes provide detailed protocols for several key palladium-catalyzed transformations starting from 5-bromoisoquinoline, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Versatility of 5-Bromoisoquinoline in Cross-Coupling Reactions

5-Bromoisoquinoline can be transformed into a variety of derivatives through different palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C (aryl, alkenyl, alkynyl) and C-N bonds, opening up a wide chemical space for researchers.

G cluster_main Functionalization Pathways for 5-Bromoisoquinoline cluster_reactions cluster_products Start 5-Bromoisoquinoline Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd Catalyst, Base Heck Heck (Alkene) Start->Heck Pd Catalyst, Base Prod_Aryl 5-Arylisoquinoline (C-C Bond) Suzuki->Prod_Aryl Prod_Alkynyl 5-Alkynylisoquinoline (C-C Bond) Sonogashira->Prod_Alkynyl Prod_Amino 5-Amino-isoquinoline (C-N Bond) Buchwald->Prod_Amino Prod_Alkenyl 5-Alkenylisoquinoline (C-C Bond) Heck->Prod_Alkenyl G cluster_workflow General Cross-Coupling Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Reagent Addition (Solvent, Catalyst, Base) A->B C 3. Heating & Monitoring (TLC / LC-MS) B->C D 4. Aqueous Workup (Quench & Extract) C->D E 5. Purification (Chromatography) D->E F Final Product E->F G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA Ar-Br Amine_Complex Pd(II) Amine Complex OA->Amine_Complex R₂NH Amido_Complex Pd(II) Amido Complex Amine_Complex->Amido_Complex - HBr (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product

References

Application Notes and Protocols: 5-Bromo-1-chloro-6-methylisoquinoline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-bromo-1-chloro-6-methylisoquinoline as a key intermediate in the development of bioactive molecules, particularly kinase inhibitors. The di-halogenated nature of this isoquinoline scaffold offers strategic advantages for selective functionalization through various cross-coupling reactions, enabling the construction of diverse molecular architectures for drug discovery programs.

Introduction

This compound is a versatile heterocyclic building block valuable in medicinal chemistry for the synthesis of complex pharmaceutical compounds. Its structure features two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 1-position—which allows for regioselective substitution reactions. This property is particularly advantageous in the synthesis of kinase inhibitors, where precise structural modifications are crucial for achieving high potency and selectivity. The isoquinoline core is a privileged scaffold found in numerous biologically active compounds.

Key Synthetic Strategies

The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of the synthetic utility of this compound. Typically, the C-Br bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the C-Cl bond. This allows for a sequential functionalization strategy, where the 5-position is first modified, followed by a subsequent reaction at the 1-position.

Illustrative Synthetic Scheme:

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki Step 1: Functionalization at C5 intermediate 5-Aryl-1-chloro-6-methylisoquinoline suzuki->intermediate sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) intermediate->sonogashira Step 2: Functionalization at C1 final_product Bioactive Molecule (e.g., Kinase Inhibitor) sonogashira->final_product

Caption: Sequential functionalization of this compound.

Data Presentation: Representative Synthesis and Biological Activity

The following tables present illustrative quantitative data for the synthesis of a hypothetical kinase inhibitor, Compound 1 , derived from this compound and its subsequent biological evaluation against a panel of kinases.

Table 1: Synthesis of Compound 1

StepReaction TypeStarting MaterialReagentProductYield (%)Purity (%)
1Suzuki-Miyaura CouplingThis compound4-Methoxyphenylboronic acid1-Chloro-5-(4-methoxyphenyl)-6-methylisoquinoline85>98
2Sonogashira Coupling1-Chloro-5-(4-methoxyphenyl)-6-methylisoquinolineEthynyltrimethylsilane5-(4-Methoxyphenyl)-6-methyl-1-((trimethylsilyl)ethynyl)isoquinoline78>97
3Deprotection5-(4-Methoxyphenyl)-6-methyl-1-((trimethylsilyl)ethynyl)isoquinolineK2CO3, MeOHCompound 1 (1-Ethynyl-5-(4-methoxyphenyl)-6-methylisoquinoline)92>99

Table 2: Biological Activity of Compound 1

Target KinaseIC50 (nM)
EGFR15
VEGFR285
PDGFRβ120
SRC>1000

Experimental Protocols

The following are detailed protocols for the synthesis of the hypothetical kinase inhibitor, Compound 1 .

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 1-Chloro-5-(4-methoxyphenyl)-6-methylisoquinoline

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of toluene and water (4:1).

  • Add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-chloro-5-(4-methoxyphenyl)-6-methylisoquinoline.

Protocol 2: Sonogashira Coupling for the Synthesis of 5-(4-Methoxyphenyl)-6-methyl-1-((trimethylsilyl)ethynyl)isoquinoline

Materials:

  • 1-Chloro-5-(4-methoxyphenyl)-6-methylisoquinoline

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 1-chloro-5-(4-methoxyphenyl)-6-methylisoquinoline (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add ethynyltrimethylsilane (1.5 equiv) dropwise.

  • Stir the reaction mixture at 60 °C for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH4Cl and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the residue by flash chromatography to yield 5-(4-methoxyphenyl)-6-methyl-1-((trimethylsilyl)ethynyl)isoquinoline.

Protocol 3: Kinase Inhibition Assay

Materials:

  • Compound 1

  • Target kinases (e.g., EGFR, VEGFR2, PDGFRβ, SRC)

  • ATP

  • Appropriate peptide substrate

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of Compound 1 in DMSO.

  • In a 384-well plate, add the assay buffer, the peptide substrate, and the diluted compound.

  • Initiate the kinase reaction by adding a solution of the kinase and ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the synthesis and evaluation of the bioactive molecule.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K P Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Compound 1 (Kinase Inhibitor) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition by Compound 1.

G start 5-Bromo-1-chloro- 6-methylisoquinoline synthesis Chemical Synthesis (Suzuki & Sonogashira) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Evaluation (Kinase Inhibition Assay) characterization->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis

Caption: Experimental workflow for synthesis and evaluation of bioactive molecules.

Application Notes and Protocols: 5-Bromo-1-chloro-6-methylisoquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research for specific applications of 5-Bromo-1-chloro-6-methylisoquinoline in materials science did not yield detailed, publicly available information, quantitative data, or established experimental protocols. The following application notes are based on the potential utility of the broader class of isoquinoline derivatives in materials science, as suggested by general literature. These notes are intended to be speculative and provide a conceptual framework rather than established procedures.

Introduction

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have been extensively studied in medicinal chemistry for their diverse biological activities.[1][2][3] In recent years, the unique electronic and photophysical properties of the isoquinoline scaffold have garnered interest in the field of materials science.[4][5] Derivatives of isoquinoline are being explored for their potential in developing advanced functional materials, including organic semiconductors, fluorescent dyes, and conductive polymers.[4][5][6]

This compound is a halogenated derivative of isoquinoline. The presence of bromine and chlorine atoms provides reactive sites for further chemical modifications, such as cross-coupling reactions, which are instrumental in synthesizing more complex molecular architectures.[7] This positions this compound as a potentially valuable building block for the synthesis of novel organic materials with tailored optoelectronic properties.

Potential Applications in Materials Science

While specific data for this compound is not available, its structural features suggest potential applicability in the following areas:

Organic Light-Emitting Diodes (OLEDs)

The core isoquinoline structure is found in some organic molecules developed for OLEDs. By functionalizing the this compound scaffold through cross-coupling reactions, it may be possible to synthesize novel emitter or host materials. The bromine and chlorine atoms can be substituted with various aromatic or electron-donating/withdrawing groups to tune the emission color, quantum efficiency, and charge transport properties of the resulting material.

Organic Semiconductors

The planar aromatic structure of the isoquinoline ring system is conducive to π-π stacking, a key interaction for charge transport in organic semiconductors. Polymers and small molecules incorporating the this compound unit could potentially be synthesized and investigated for their performance in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.

Fluorescent Probes and Sensors

Functionalization of the isoquinoline core can lead to compounds with interesting photophysical properties, such as high fluorescence quantum yields and sensitivity to their chemical environment. Derivatives of this compound could be explored as fluorescent probes for the detection of specific ions or molecules.

Conceptual Experimental Protocols

The following are generalized, conceptual protocols for the synthesis of functional materials using a substituted isoquinoline building block like this compound. These are not established protocols for this specific compound but are based on standard synthetic methodologies in materials chemistry.

Synthesis of a π-Conjugated Molecule for OLEDs via Suzuki Coupling

This protocol describes a hypothetical synthesis of a larger, π-conjugated molecule from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst (e.g., 80-100 °C) and stir for the required reaction time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized isoquinoline derivative.

Characterization of the Synthesized Material

Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Photophysical Characterization:

  • UV-Visible Absorption Spectroscopy: To determine the absorption spectrum and the optical bandgap of the material.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum, determine the emission color, and calculate the photoluminescence quantum yield (PLQY).

Thermal and Electrochemical Characterization:

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.

  • Differential Scanning Calorimetry (DSC): To identify phase transitions such as the glass transition temperature (Tg) and melting point (Tm).

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the material.

Data Presentation

As no quantitative data for the application of this compound in materials science is available in the public domain, a data table cannot be provided. Should experimental work be undertaken, the following table structure is recommended for summarizing key properties of newly synthesized materials.

Table 1: Hypothetical Properties of Functionalized Isoquinoline Derivatives

Compound IDAbsorption Max (nm)Emission Max (nm)PLQY (%)HOMO (eV)LUMO (eV)Tg (°C)
IQ-Derivative-1 ------
IQ-Derivative-2 ------
... ------

Visualizations

The following diagram illustrates a conceptual workflow for the synthesis and characterization of a functional organic material starting from a substituted isoquinoline.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application A This compound (Starting Material) B Functionalization Reaction (e.g., Suzuki Coupling) A->B C Purification (Column Chromatography) B->C D Structural Analysis (NMR, MS) C->D E Photophysical Analysis (UV-Vis, PL) C->E F Thermal & Electrochemical (TGA, DSC, CV) C->F G Device Fabrication (e.g., OLED) E->G F->G H Performance Testing G->H

Caption: Conceptual workflow for developing functional materials from a substituted isoquinoline.

Conclusion

While there is a lack of specific published research on the application of this compound in materials science, its chemical structure suggests it could be a valuable precursor for the synthesis of novel organic functional materials. The presence of two distinct halogen atoms offers opportunities for selective functionalization, enabling the creation of a diverse library of compounds for applications in OLEDs, organic semiconductors, and sensors. The provided conceptual protocols and workflow offer a starting point for researchers interested in exploring the potential of this and related isoquinoline derivatives in materials science. Further experimental investigation is required to validate these potential applications and to characterize the properties of any newly synthesized materials.

References

Application Notes and Protocols for N-Alkylation of Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of isoquinolines, a fundamental transformation in synthetic and medicinal chemistry. The protocols outlined below cover classical N-alkylation with alkyl halides, phase-transfer catalysis, microwave-assisted synthesis, and reductive amination, offering a range of methods applicable to various substrates and research needs.

Introduction

Isoquinoline and its derivatives are privileged scaffolds in numerous natural products and pharmaceutically active compounds. The nitrogen atom at the 2-position provides a convenient handle for structural modification through N-alkylation, enabling the modulation of physicochemical properties, biological activity, and pharmacokinetic profiles. This application note offers a comparative overview of common N-alkylation strategies and provides detailed, step-by-step protocols for their implementation in a laboratory setting.

Comparative Data of N-Alkylation Methods

The following table summarizes quantitative data for different N-alkylation methods, allowing for easy comparison of reaction conditions and yields.

EntryIsoquinoline SubstrateAlkylating AgentMethodCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Isoquinolinen-Octyl bromideClassical Alkylation-AcetonitrileReflux695[1]
2Isoquinolinen-Dodecyl bromideClassical Alkylation-AcetonitrileReflux696[1]
3Isoquinolinen-Hexadecyl bromideClassical Alkylation-AcetonitrileReflux694[1]
42-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrileBenzyl bromidePhase-Transfer CatalysisNaOH / TEBADichloromethane/WaterRT285[2]
52-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrileBenzyl bromidePTC with UltrasoundNaOH / TEBADichloromethane/WaterRT0.592[2]
6Isatin (as an analogue)Ethyl chloroacetateMicrowave-AssistedK₂CO₃DMF (drops)1200.0895[3]
7Isatin (as an analogue)Benzyl chlorideMicrowave-AssistedK₂CO₃DMF (drops)1200.0592[3]
8TetrahydroisoquinolineVarious alkyl halidesGeneral AlkylationK₂CO₃DMF or ACNRT - 80VariesGood[4]
9IsoquinolineBenzaldehydeReductive AlkylationAcetic AcidAcetic AcidNot specifiedNot specifiedMajor product: 2-benzyl-1,2,3,4-tetrahydroisoquinoline[5]
10Quinoline (as an analogue)4-TrifluoromethylbenzaldehydeReductive AlkylationPhB(OH)₂ / Hantzsch esterDCE601272[6]

TEBA: Triethylbenzylammonium chloride, PTC: Phase-Transfer Catalysis, RT: Room Temperature, ACN: Acetonitrile, DMF: Dimethylformamide, DCE: 1,2-Dichloroethane.

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halides

This protocol describes the direct N-alkylation of isoquinoline with an alkyl halide to form the corresponding N-alkylisoquinolinium salt.

Materials:

  • Isoquinoline

  • Alkyl halide (e.g., n-octyl bromide, benzyl bromide)

  • Anhydrous acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Diethyl ether or ethyl acetate for washing/precipitation

Procedure:

  • To a round-bottom flask, add isoquinoline (1.0 equiv) and anhydrous acetonitrile.

  • Add the alkyl halide (1.1 - 1.5 equiv) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product can often be purified by precipitation or trituration with a non-polar solvent like diethyl ether.

  • Wash the resulting solid with cold diethyl ether and dry under vacuum to obtain the pure N-alkylisoquinolinium halide.

Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

This method is particularly useful for reactions involving a biphasic system, where the isoquinoline derivative is in an organic phase and the base is in an aqueous phase.

Materials:

  • Isoquinoline derivative (e.g., Reissert compound)

  • Alkyl halide

  • Sodium hydroxide (aqueous solution)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBA))

  • Organic solvent (e.g., dichloromethane, toluene)

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the isoquinoline derivative (1.0 equiv) and the phase-transfer catalyst (0.05 - 0.1 equiv) in the chosen organic solvent in a round-bottom flask.

  • Add the aqueous solution of sodium hydroxide.

  • To this biphasic mixture, add the alkyl halide (1.1 - 1.5 equiv).

  • Stir the mixture vigorously at room temperature or with gentle heating. For enhanced reaction rates, an ultrasonic bath can be employed.[2]

  • Monitor the reaction by TLC.

  • After completion, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields in shorter reaction times.

Materials:

  • Isoquinoline or a derivative

  • Alkyl halide

  • Base (e.g., potassium carbonate, cesium carbonate)

  • High-boiling polar aprotic solvent (e.g., DMF, NMP - N-Methyl-2-pyrrolidone) in minimal quantity

  • Microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the isoquinoline substrate (1.0 equiv), the base (1.5 - 2.0 equiv), and the alkyl halide (1.1 - 1.5 equiv).

  • Add a few drops of a high-boiling solvent like DMF or NMP.[3]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (typically 5-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 4: Reductive Amination for N-Alkylation of Tetrahydroisoquinolines

This protocol is suitable for the N-alkylation of (tetrahydro)isoquinolines using an aldehyde or ketone as the alkyl source.

Materials:

  • Tetrahydroisoquinoline

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)[7]

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF))

  • Inert atmosphere (optional, but recommended)

  • Magnetic stirrer

Procedure:

  • Dissolve the tetrahydroisoquinoline (1.0 equiv) and the aldehyde or ketone (1.0 - 1.2 equiv) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent (e.g., STAB, 1.2 - 1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the N-alkylation of isoquinolines.

N_Alkylation_Workflow start Start reagents Combine Isoquinoline, Alkylating Agent, and Base/Catalyst in Solvent start->reagents end End reaction Reaction under Controlled Conditions (Heating/Microwave/Ultrasound) reagents->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization characterization->end

Caption: General workflow for N-alkylation of isoquinolines.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Bromo-1-chloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura cross-coupling conditions for 5-Bromo-1-chloro-6-methylisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in performing a Suzuki coupling with this compound?

The main challenge is achieving site-selectivity. The molecule possesses two halogen atoms at different positions: a bromine at the C5 position and a chlorine at the C1 position. These sites have different reactivities, which can be exploited to favor mono-substitution at a specific site or can lead to mixtures of mono- and di-substituted products if not controlled.

Q2: Which halide, the C5-Bromo or the C1-Chloro, is more reactive in a Suzuki coupling?

The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling typically follows the trend: I > Br > OTf >> Cl.[1][2] Therefore, the C5-Bromo position is significantly more reactive than the C1-Chloro position.[3] This inherent difference in reactivity is the key to achieving selective coupling.

Q3: How can I achieve selective mono-coupling at the C5-Bromo position?

Selective coupling at the more reactive C5-Bromo position can be achieved by using milder reaction conditions. This typically involves using a standard palladium catalyst system that is effective for aryl bromides but less so for the more inert aryl chlorides, coupled with moderate temperatures and reaction times.[4] Careful monitoring of the reaction is crucial to prevent over-reaction and subsequent coupling at the C1-Cl site.

Q4: What conditions are required to achieve coupling at the C1-Chloro position?

Coupling at the less reactive C1-Chloro site requires more forcing conditions. This necessitates the use of specialized, highly active catalyst systems.[5] These systems typically employ bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) that facilitate the challenging oxidative addition step with aryl chlorides.[6][7][8] Higher temperatures and stronger bases are also often required.[9] This reaction would typically be performed after the C5 position has already been functionalized.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low or no yield of the desired C5-coupled product.

Potential Cause Troubleshooting Action & Explanation
1. Inactive Catalyst or Ligand The choice of catalyst and ligand is critical. Ensure they are fresh and have been stored correctly under an inert atmosphere, as phosphine ligands are prone to oxidation.[1] For selective C5-Br coupling, start with a common catalyst like Pd(PPh₃)₄ or an in-situ generated system like Pd(OAc)₂ with PPh₃. If yields remain low, consider a more active ligand system, but be mindful of potential over-reactivity leading to di-substitution.
2. Suboptimal Base or Solvent The base is essential for the transmetalation step. Screen a variety of bases, such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[8][10] Ensure the base is finely powdered and anhydrous. The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[1] Common solvents include 1,4-dioxane, THF, or DMF, often in a mixture with water to aid solubility of the base.[11]
3. Protodeboronation of Boronic Acid This side reaction, where the boronic acid is replaced by a hydrogen, is a common cause of low yields.[1] Use high-purity boronic acid and consider converting it to a more stable boronic ester (e.g., pinacol or MIDA ester) to minimize degradation.[2][12]
4. Insufficient Temperature or Time Suzuki couplings can be sluggish. If no conversion is observed, gradually increase the temperature (e.g., from 80°C to 100°C) and monitor the reaction by TLC or LC-MS.[10] Be cautious, as excessive heat can lead to side reactions and loss of selectivity.

Problem: Significant formation of side products.

Side Product Troubleshooting Action & Explanation
1. Homo-coupling of Boronic Acid The formation of a biaryl product from two boronic acid molecules is typically caused by the presence of oxygen.[1][12] Ensure your reaction setup is leak-proof and that the solvent and reaction mixture are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.
2. Di-substituted Product (Coupling at both C1 and C5) This indicates the reaction conditions are too harsh for selective C5 coupling. Reduce the reaction temperature, shorten the reaction time, or switch to a less reactive catalyst/ligand system. For example, if using a highly active Buchwald ligand system, revert to a more standard one like Pd(PPh₃)₄.[4]
3. Dehalogenation The removal of the halogen atom without coupling can occur as a side reaction. This may be minimized by optimizing the base and catalyst system.

Data Presentation: Condition Screening

The following tables present illustrative data for optimizing the selective Suzuki coupling at the C5-Bromo position. Note: Yields are representative and will vary based on the specific boronic acid used.

Table 1: Illustrative Screening of Catalyst Systems for C5-Selective Coupling Conditions: this compound (1.0 eq), Arylboronic Acid (1.2 eq), K₂CO₃ (2.0 eq), Dioxane/H₂O (4:1), 90°C, 12h.

Entry Palladium Source (2 mol%) Ligand (4 mol%) Hypothetical Yield of C5-Coupled Product (%)
1Pd(PPh₃)₄-75
2Pd(OAc)₂PPh₃72
3Pd₂(dba)₃SPhos92 (Risk of di-substitution)
4PdCl₂(dppf)-85
5Pd(OAc)₂cataCXium® A88

Table 2: Illustrative Screening of Bases and Solvents for C5-Selective Coupling Conditions: this compound (1.0 eq), Arylboronic Acid (1.2 eq), PdCl₂(dppf) (2 mol%), 90°C, 12h.

Entry Base (2.0 eq) Solvent System (v/v) Hypothetical Yield of C5-Coupled Product (%)
1K₂CO₃Dioxane / H₂O (4:1)85
2Cs₂CO₃Dioxane / H₂O (4:1)91
3K₃PO₄Dioxane / H₂O (4:1)89
4Na₂CO₃DMF / H₂O (4:1)78
5K₂CO₃THF / H₂O (4:1)82

Experimental Protocols

General Protocol for Selective Suzuki Coupling at the C5-Bromo Position:

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid or ester (1.1 - 1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum, and purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., PdCl₂(dppf), 1-5 mol%) to the stirring mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired product.

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) oa_complex->trans_complex Transmetalation waste1 B(OR)₂(OH) + X⁻ oa_complex->waste1 trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product start Ar-X (Aryl Halide) start->pd0 boronic Ar'-B(OR)₂ boronic->oa_complex base Base (e.g., K₂CO₃) base->boronic

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Problem: Low Yield or Side Products check_reagents 1. Check Reagent Quality - Fresh Boronic Acid/Ester? - Anhydrous/Degassed Solvent? - Dry Base? start->check_reagents check_atmosphere 2. Check Inert Atmosphere - System properly purged? - No air leaks? check_reagents->check_atmosphere Reagents OK check_catalyst 3. Evaluate Catalyst System - Catalyst/Ligand fresh? - Appropriate for C-Br selectivity? check_atmosphere->check_catalyst Atmosphere OK optimize_conditions 4. Optimize Reaction Conditions - Screen different bases? - Increase temperature gradually? check_catalyst->optimize_conditions System OK success Reaction Optimized optimize_conditions->success Conditions Optimized

Caption: A systematic workflow for troubleshooting common Suzuki coupling issues.

References

Common side reactions in the synthesis of 5-Bromo-1-chloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-chloro-6-methylisoquinoline. The information is based on established principles of isoquinoline synthesis, primarily focusing on potential challenges arising from methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Desired Product - Incomplete cyclization due to insufficient activation of the aromatic ring. - Steric hindrance from the methyl and bromo substituents. - Decomposition of starting materials or intermediates under harsh acidic conditions.- For Bischler-Napieralski type reactions, consider using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in conjunction with phosphorus oxychloride (POCl₃). - For Pomeranz-Fritsch type reactions, ensure the use of a sufficiently strong acid catalyst (e.g., concentrated sulfuric acid, trifluoroacetic anhydride). - Optimize reaction temperature and time; prolonged heating can lead to degradation.
Formation of a Styrene-like Side Product This is a classic side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter reaction mechanism.[1][2][3]- Employing the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter pathway.[1] - The use of oxalyl chloride to generate an N-acyliminium intermediate can also circumvent this side reaction.[2]
Presence of Unreacted Starting Material - Inefficient formation of the key intermediate (e.g., β-arylethylamide in Bischler-Napieralski). - Insufficient reaction time or temperature.- Ensure complete formation of the amide precursor before attempting cyclization. - Gradually increase the reaction temperature and monitor the reaction progress using TLC or LC-MS.
Formation of Isomeric Byproducts The directing effects of the bromo and methyl groups on the aromatic ring could lead to cyclization at an alternative position.- Careful control of reaction conditions, particularly temperature, is crucial.[4] - Characterize all products thoroughly using techniques like NMR and mass spectrometry to identify any isomeric impurities.
Formation of Oxazole Byproducts In Pomeranz-Fritsch type syntheses, the intermediate can potentially cyclize to form an oxazole instead of the desired isoquinoline.- The choice of acid catalyst and reaction conditions can influence the reaction pathway. Experiment with different Lewis acids or protic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted isoquinolines like this compound?

A1: The most common and versatile methods for synthesizing the isoquinoline core are the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction.[5][6][7] The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[2][8] The Pomeranz-Fritsch reaction utilizes the acid-catalyzed cyclization of a benzalaminoacetal.[7][9][10]

Q2: How do the substituents (Bromo, Chloro, Methyl) on the target molecule influence the synthesis?

A2: The electronic and steric properties of the bromo, chloro, and methyl groups can significantly impact the reaction. The methyl group is an activating group, which should facilitate the electrophilic aromatic substitution (cyclization) step. Conversely, the bromo and chloro groups are deactivating, which might make the cyclization more challenging and require more forcing conditions. The positions of these substituents will also direct the cyclization to a specific carbon atom on the benzene ring.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent for monitoring the progress of the reaction. For final product characterization and to identify any potential side products, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are essential.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes. The reagents commonly used in isoquinoline synthesis, such as phosphorus oxychloride, phosphorus pentoxide, and strong acids (e.g., sulfuric acid), are highly corrosive and/or toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Hypothetical Quantitative Data on Side Product Formation

The following table presents hypothetical data on the formation of a common side product in a Bischler-Napieralski synthesis of a substituted isoquinoline under different reaction conditions. This data is for illustrative purposes to guide optimization efforts.

Condition Dehydrating Agent Temperature (°C) Desired Product Yield (%) Styrene Side Product (%)
1POCl₃1006525
2POCl₃ / P₂O₅1008010
3Triflic Anhydride807515
4POCl₃ in Acetonitrile80855

Reaction Pathways

The following diagram illustrates the general pathway for a Bischler-Napieralski synthesis and the competing retro-Ritter side reaction.

Bischler_Napieralski cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A β-Arylethylamide B Intermediate A->B Dehydrating Agent (e.g., POCl₃) C 3,4-Dihydroisoquinoline B->C Intramolecular Cyclization E Nitrilium Ion Intermediate B->E Rearrangement D This compound (after oxidation) C->D Oxidation F Styrene Derivative (Side Product) E->F Retro-Ritter Reaction

Caption: Main and side reaction pathways in a Bischler-Napieralski synthesis.

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis and purification of this compound.

Workflow start Start: Starting Materials step1 Step 1: Amide Formation (if necessary) start->step1 step2 Step 2: Cyclization Reaction (e.g., Bischler-Napieralski) step1->step2 step3 Step 3: Reaction Quenching (e.g., with ice water) step2->step3 step4 Step 4: Extraction (with organic solvent) step3->step4 step5 Step 5: Washing & Drying of organic layer step4->step5 step6 Step 6: Solvent Removal (under reduced pressure) step5->step6 step7 Step 7: Purification (e.g., Column Chromatography) step6->step7 step8 Step 8: Characterization (NMR, MS, etc.) step7->step8 end End: Pure Product step8->end

Caption: General workflow for synthesis, workup, and purification.

Detailed Experimental Protocol (Hypothetical)

Synthesis of N-(2-(4-bromo-2-methyl-5-chlorophenyl)ethyl)acetamide (Amide Precursor)

  • To a solution of 2-(4-bromo-2-methyl-5-chlorophenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be used in the next step without further purification.

Synthesis of 5-Bromo-1,6-dimethyl-3,4-dihydroisoquinoline (Cyclization)

  • To a flask containing the crude N-(2-(4-bromo-2-methyl-5-chlorophenyl)ethyl)acetamide (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution to pH 8-9 with a suitable base (e.g., ammonium hydroxide).

  • Extract the product with an organic solvent such as DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Synthesis of this compound (Aromatization and Chlorination - Illustrative)

Note: The conversion of the dihydroisoquinoline to the final product would likely involve an oxidation/aromatization step and a separate chlorination step at the 1-position. The following is a generalized representation.

  • The crude 3,4-dihydroisoquinoline can be aromatized using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent under reflux.

  • The subsequent chlorination at the 1-position could potentially be achieved using a chlorinating agent like POCl₃ under appropriate conditions, though this may compete with the cyclization step in a one-pot procedure.

  • The final crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure this compound.

References

Technical Support Center: Purification of Halogenated Isoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of halogenated isoquinoline intermediates. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to guide your purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the purification of halogenated isoquinoline intermediates.

Recrystallization Issues

  • Question 1: My halogenated isoquinoline "oils out" instead of crystallizing. What should I do?

    Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is highly supersaturated.[1]

    • Immediate Action: Reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent (one in which the compound is more soluble) to decrease the saturation level.[2]

    • Slower Cooling: Allow the solution to cool very slowly. Insulate the flask to encourage gradual crystal formation rather than rapid precipitation.[3]

    • Solvent System Adjustment: If using a single solvent, consider switching to a mixed-solvent system. If you are already using a mixed system, try adjusting the ratio by adding more of the "good" solvent.[2]

  • Question 2: After cooling, no crystals have formed. What are the next steps?

    Answer: A lack of crystallization is typically due to the solution not being sufficiently supersaturated, often from using too much solvent.[2]

    • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod or add a seed crystal of the pure compound.[2]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Allow it to cool again.[2]

    • Lower Temperature: If crystals do not form at room temperature, try further cooling in an ice bath or refrigerator.[2]

  • Question 3: The yield of my recrystallized product is very low. How can I improve it?

    Answer: Low recovery can result from using too much solvent, leading to a significant amount of the product remaining in the mother liquor, or from premature crystallization during a hot filtration step.[2]

    • Check the Mother Liquor: Evaporate a small sample of the mother liquor. If a significant amount of solid remains, you can recover a "second crop" of crystals by concentrating the mother liquor and cooling it again.[2]

    • Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]

    • Prevent Premature Crystallization: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and depositing crystals prematurely.[2]

  • Question 4: The purity of my recrystallized halogenated isoquinoline has not improved significantly. What could be the reason?

    Answer: This indicates that the chosen solvent system is not effective at separating the impurities from the desired compound.

    • Solvent Screening: The impurities may have similar solubility profiles to your product in the chosen solvent. It is crucial to perform small-scale solubility tests with a variety of solvents or solvent mixtures to find a system where the product's solubility is high in the hot solvent and low in the cold solvent, while the impurities remain soluble at low temperatures.[1]

    • Alternative Purification Method: If recrystallization proves ineffective for removing certain impurities, other techniques like column chromatography may be necessary.[2]

Column Chromatography Issues

  • Question 5: I am having difficulty achieving good separation of my halogenated isoquinoline from its impurities using column chromatography. What can I do?

    Answer: Poor separation can be due to an inappropriate solvent system, improper column packing, or co-eluting impurities.

    • Optimize the Eluent System: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for many halogenated isoquinolines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound, with clear separation from impurities.[5]

    • Consider a Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.[6]

    • Change the Stationary Phase: If you are using standard silica gel, which is acidic, and your compound is basic, it may interact strongly, leading to tailing. Consider using amine-functionalized silica gel for better results with basic compounds.[7]

  • Question 6: My product is eluting as a broad band, leading to mixed fractions. How can I sharpen the bands?

    Answer: Band broadening can be caused by several factors, including overloading the column, poor sample loading technique, or issues with the solvent system.

    • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column in a narrow band. Alternatively, you can perform a "dry loading" by adsorbing your sample onto a small amount of silica gel before adding it to the top of the column.[8]

    • Flow Rate: Ensure a consistent and not excessively high flow rate.

    • Solvent Choice: The solvent used to dissolve the sample for loading should ideally be the same as the initial eluent, or a weaker (less polar) solvent. Using a stronger solvent to dissolve the sample can cause band broadening.

  • Question 7: I am experiencing low recovery of my halogenated isoquinoline from the column. Where might it be?

    Answer: Low recovery can be due to the compound irreversibly adsorbing to the stationary phase or being too soluble in the eluent and eluting very slowly or not at all.

    • Check for Irreversible Adsorption: If your compound is particularly polar or basic, it may be sticking to the acidic silica gel. Using a different stationary phase or adding a small amount of a modifier like triethylamine to the eluent can help.[6]

    • Increase Eluent Polarity: If your compound is not eluting, gradually increase the polarity of your solvent system.

    • Thorough Elution: After collecting your main product, flush the column with a very polar solvent (e.g., methanol) to see if any remaining compound elutes.

Data Presentation

The following tables provide a summary of quantitative data for the purification of various halogenated quinoline and isoquinoline intermediates. Note that direct comparison between different compounds should be made with caution, as the nature of the impurities and the specific experimental conditions will significantly affect the outcomes.

Table 1: Purification of 8-Fluoroquinoline-3-carboxamide

Purification MethodAchieved Purity (%)Typical Yield (%)Notes
Recrystallization95-9860-90Effective for removing major impurities; yield is dependent on solvent choice and initial purity.
Column Chromatography90-9950-85Good for separating diastereomers and less polar impurities; can be labor-intensive.[9]
Preparative HPLC>9940-75Provides high resolution for structurally similar impurities; more expensive for large-scale purification.[9]

Note: Purity and yield ranges are estimates and can vary based on the crude material's initial purity and protocol optimization.[9]

Table 2: Purification of 6-Chloroisoquinoline-1-carbaldehyde

Purification MethodAchieved Purity (%)Typical Yield (%)Notes
Flash Column Chromatography95-9860-85Effective for removing a range of impurities; purity is dependent on the chosen eluent system.
Recrystallization>9850-80Can yield high purity if a suitable solvent is found; may require prior cleanup if heavily impure.
Preparative HPLC>99.540-70Ideal for achieving very high purity for analytical standards or final intermediates.

Note: These values are representative and may vary based on the specific scale and purity of the crude material.[10]

Table 3: Comparison of Flash Chromatography and Preparative HPLC for a Generic Intermediate

ParameterFlash Chromatography (Reversed-Phase)Preparative HPLC (Reversed-Phase)
Particle Size Larger (e.g., 30 µm)Smaller (e.g., 15 µm)
Purity Achieved High (often comparable to prep HPLC for many intermediates)Very High (>98%)
Loading Capacity HigherLower
Purification Time Faster (e.g., <25 minutes per run)Slower (e.g., >60 minutes per run)
Cost LowerHigher

This table illustrates the general trade-offs between flash chromatography and preparative HPLC. For many intermediate purifications, reversed-phase flash chromatography can provide comparable purity to preparative HPLC in a shorter time.[11]

Table 4: Common Recrystallization Solvents for Halogenated Aromatic Compounds

SolventBoiling Point (°C)PolarityPotential Suitability
Ethanol78PolarA good starting point for many aromatic compounds.[1]
Isopropanol82PolarAn alternative alcohol to consider.[1]
Ethyl Acetate77IntermediateSuitable for compounds with intermediate polarity.[1]
Toluene111NonpolarCan be used for less polar compounds, but ensure the compound's melting point is higher.[1]
Heptane/Hexane98 / 69NonpolarOften used as an "anti-solvent" in a mixed-solvent system.[1]
Ethanol/WaterVariablePolarA common mixed-solvent system for moderately polar compounds.
Toluene/HeptaneVariableNonpolarA common mixed-solvent system for nonpolar to moderately polar compounds.

Experimental Protocols

Protocol 1: Recrystallization of a Halogenated Isoquinoline Intermediate

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material (10-20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude halogenated isoquinoline and the chosen solvent. Heat the mixture to boiling with stirring, adding the minimum amount of hot solvent required to completely dissolve the solid.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography of a Halogenated Isoquinoline Intermediate

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.25 for the desired compound.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Carefully add the sample solution to the top of the column. Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then add the resulting free-flowing powder to the top of the column.[8]

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, start with the low-polarity mixture and gradually increase the proportion of the more polar solvent.[10]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.[10]

  • Fraction Analysis: Monitor the composition of each fraction using TLC to identify the fractions containing the pure product.[10]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified halogenated isoquinoline.[10]

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

  • Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

  • Sample Preparation: Dissolve the crude or partially purified halogenated isoquinoline in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • System Setup: Equilibrate the preparative HPLC system, including the column, with the mobile phase until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample onto the column. Collect fractions based on the retention time of the target compound as determined by the analytical method.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvents, typically by rotary evaporation followed by high vacuum, to isolate the purified product.

Mandatory Visualization

The following diagrams illustrate logical workflows for troubleshooting common purification issues.

Troubleshooting_Low_Purity start Low Purity After Initial Purification check_method Which purification method was used? start->check_method recrystallization Recrystallization check_method->recrystallization Recrystallization chromatography Column Chromatography check_method->chromatography Chromatography recryst_issue What is the issue? recrystallization->recryst_issue chrom_issue What is the issue? chromatography->chrom_issue oiling_out Compound 'oiled out' recryst_issue->oiling_out 'Oiling out' no_crystals No crystals formed recryst_issue->no_crystals No crystal formation poor_purity Purity still low recryst_issue->poor_purity Low purity poor_sep Poor separation chrom_issue->poor_sep Poor separation broad_bands Broad bands chrom_issue->broad_bands Broad bands solve_oil 1. Reheat and add more 'good' solvent. 2. Slow down cooling. 3. Adjust solvent system. oiling_out->solve_oil solve_no_xtal 1. Induce crystallization (scratch/seed). 2. Reduce solvent volume. 3. Cool to a lower temperature. no_crystals->solve_no_xtal solve_purity_recryst 1. Screen different solvents/solvent systems. 2. Consider an alternative purification method (e.g., chromatography). poor_purity->solve_purity_recryst solve_sep 1. Optimize eluent with TLC (Rf ~0.25). 2. Use gradient elution. 3. Change stationary phase (e.g., amine-functionalized silica for basic compounds). poor_sep->solve_sep solve_broad 1. Use minimal volume for sample loading (or dry load). 2. Ensure proper flow rate. 3. Dissolve sample in a weak eluent. broad_bands->solve_broad

Caption: Troubleshooting workflow for low purity issues.

Troubleshooting_Low_Yield start Low Product Yield/Recovery check_method Purification Method? start->check_method recrystallization Recrystallization check_method->recrystallization Recrystallization chromatography Column Chromatography check_method->chromatography Chromatography recryst_issue Potential Cause? recrystallization->recryst_issue chrom_issue Potential Cause? chromatography->chrom_issue too_much_solvent Too much solvent used recryst_issue->too_much_solvent Excess solvent premature_xtal Premature crystallization during hot filtration recryst_issue->premature_xtal Premature crystallization irreversible_adsorption Irreversible adsorption to stationary phase chrom_issue->irreversible_adsorption Irreversible adsorption compound_not_eluting Compound not eluting chrom_issue->compound_not_eluting Not eluting solve_solvent 1. Check mother liquor for product. 2. Concentrate mother liquor for a 'second crop'. 3. Use minimum hot solvent in future. too_much_solvent->solve_solvent solve_premature 1. Pre-heat filtration apparatus. 2. Keep solution hot during filtration. premature_xtal->solve_premature solve_adsorption 1. Use a different stationary phase (e.g., alumina, C18). 2. Add a modifier to the eluent (e.g., triethylamine for basic compounds on silica). irreversible_adsorption->solve_adsorption solve_elution 1. Gradually increase eluent polarity. 2. Flush column with a very polar solvent (e.g., methanol) at the end. compound_not_eluting->solve_elution

Caption: Troubleshooting workflow for low yield/recovery.

References

Technical Support Center: Synthesis of 5-Bromo-1-chloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-1-chloro-6-methylisoquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this complex synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: Low yield in the initial cyclization to form the dihydroisoquinoline intermediate.

A1: Low yields in the cyclization step, often a Bischler-Napieralski or Pomeranz-Fritsch type reaction, are a common hurdle. Several factors could be at play:

  • Inadequate Dehydrating Agent: The choice and amount of the dehydrating agent are critical. For a Bischler-Napieralski reaction, phosphorus oxychloride (POCl₃) is common, but for less reactive substrates, the addition of phosphorus pentoxide (P₂O₅) or using polyphosphoric acid (PPA) can improve yields.[1][2][3]

  • Reaction Temperature and Time: These parameters are crucial and substrate-dependent. If the reaction is too slow, consider increasing the temperature. However, excessively high temperatures can lead to side reactions like the formation of styrene derivatives in a retro-Ritter type reaction.[3][4] Experiment with a temperature gradient to find the optimal conditions.

  • Electron-donating/withdrawing Groups: The electronic nature of the substituents on the starting phenethylamine derivative significantly impacts the ease of cyclization. Electron-donating groups on the aromatic ring facilitate the reaction, while electron-withdrawing groups can hinder it.[3][5] For substrates with electron-withdrawing groups, harsher conditions may be necessary.

Q2: Formation of multiple products during the bromination step.

A2: Achieving regioselective bromination at the C-5 position of the isoquinoline core can be challenging.

  • Reaction Conditions: The choice of brominating agent and reaction conditions is key. While molecular bromine can be used, it may lead to over-bromination or incorrect regioselectivity. Using N-bromosuccinimide (NBS) in a strong acid like sulfuric acid can provide better control.[6]

  • Temperature Control: Careful temperature management is essential to prevent the formation of undesired isomers, such as 8-bromoisoquinoline.[6] Running the reaction at a low temperature, for instance, -25°C to -18°C, can significantly improve the selectivity for the 5-bromo isomer.[6]

  • Purification: If multiple isomers are formed, careful purification by column chromatography or fractional distillation may be required to isolate the desired 5-bromo product.[6]

Q3: Incomplete chlorination at the C-1 position.

A3: The conversion of the N-oxide or a 1-isoquinolone intermediate to the 1-chloro derivative can sometimes be sluggish.

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation. The presence of other functional groups on the molecule might interfere with the reaction.

  • Reaction Temperature and Duration: Ensure the reaction is heated sufficiently (reflux is common) and for an adequate duration to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is recommended.

  • Work-up Procedure: The work-up should be performed carefully to avoid hydrolysis of the desired 1-chloro product back to the starting material. This typically involves pouring the reaction mixture onto ice and then neutralizing it.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing substituted isoquinolines like this compound?

A1: A common and versatile method is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent.[1][2] This forms a 3,4-dihydroisoquinoline, which is then aromatized. Subsequent functional group manipulations, such as bromination and chlorination, are then carried out on the isoquinoline core. Another approach is the Pomeranz-Fritsch reaction, which starts from a benzaldehyde and an aminoacetal.[5][7][8]

Q2: How can I purify the final this compound product?

A2: Purification of the final product can typically be achieved through column chromatography on silica gel. A suitable eluent system would need to be determined experimentally, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Recrystallization from an appropriate solvent system can also be an effective final purification step.

Q3: What analytical techniques are recommended for characterizing the intermediates and the final product?

A3: A combination of analytical techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and confirm the position of the substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

Q4: Are there any safety precautions I should be aware of when working with reagents like phosphorus oxychloride and N-bromosuccinimide?

A4: Yes, several of the reagents used in this synthesis are hazardous.

  • Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-bromosuccinimide (NBS): Is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes.

  • Strong Acids (e.g., H₂SO₄): Are highly corrosive. Always add acid to water slowly and with cooling, never the other way around.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Data Presentation

Table 1: Comparison of Reaction Conditions for Isoquinoline Synthesis

Synthesis MethodStarting MaterialsReagents and ConditionsTypical YieldsReference
Bischler-Napieralski β-arylethylamidesDehydrating agents (POCl₃, P₂O₅, PPA), refluxing in an inert solventVariable, dependent on substrate[1][2][3]
Pomeranz-Fritsch Benzaldehydes and 2,2-dialkoxyethylaminesAcid-catalyzed cyclization (e.g., H₂SO₄)Variable, can be low with harsh conditions[5][7][8]
Pomeranz-Fritsch (Fischer Mod.) BenzalaminoacetalFuming sulfuric acidImproved yields over classical method[7]
Pictet-Spengler β-arylethylamines and aldehydes/ketonesAcid catalyst (e.g., HCl, TFA), protic or aprotic solventGood yields with electron-rich aromatics[9][10]

Experimental Protocols

A plausible synthetic route for this compound is outlined below. This is a hypothetical protocol based on established methodologies for similar compounds.

Step 1: Synthesis of the Dihydroisoquinoline Intermediate via Bischler-Napieralski Reaction

  • A solution of the appropriate N-acyl-β-(bromomethylphenyl)ethylamine in a dry, inert solvent (e.g., toluene or acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Phosphorus oxychloride (POCl₃) (typically 1.5-3 equivalents) is added dropwise to the solution at 0 °C.

  • The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the mixture is carefully poured onto crushed ice.

  • The aqueous solution is made basic with an appropriate base (e.g., NaOH or NH₄OH) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

Step 2: Aromatization of the Dihydroisoquinoline

  • The crude dihydroisoquinoline is dissolved in a suitable solvent (e.g., toluene or xylene).

  • A dehydrogenating agent, such as 10% Palladium on carbon (Pd/C), is added.

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to give the crude isoquinoline derivative.

Step 3: Bromination at the C-5 Position

  • The isoquinoline derivative is slowly added to concentrated sulfuric acid at a low temperature (e.g., 0 °C), ensuring the temperature does not rise significantly.

  • The solution is then cooled to approximately -25 °C.

  • N-bromosuccinimide (NBS) is added portion-wise, maintaining the low temperature.

  • The reaction is stirred at this temperature for a few hours, followed by stirring at a slightly higher temperature (e.g., -18 °C) for several more hours.[6]

  • The reaction mixture is then poured onto crushed ice, and the pH is adjusted to 9 with aqueous ammonia.[6]

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

Step 4: Chlorination at the C-1 Position

  • The 5-bromo-6-methylisoquinoline-N-oxide (prepared by oxidation of the corresponding isoquinoline) is heated with phosphorus oxychloride (POCl₃).

  • The reaction is maintained at reflux until the starting material is consumed (monitored by TLC).

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized.

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield the crude this compound.

  • The final product is purified by column chromatography.

Mandatory Visualization

experimental_workflow cluster_start Starting Material Preparation cluster_cyclization Cyclization cluster_aromatization Aromatization cluster_functionalization Functionalization cluster_purification Purification cluster_product Final Product start N-acyl-β-(bromomethylphenyl)ethylamine bischler Bischler-Napieralski Reaction (POCl₃, Reflux) start->bischler dehydrogenation Dehydrogenation (Pd/C, Reflux) bischler->dehydrogenation bromination Bromination (NBS, H₂SO₄, -25°C) dehydrogenation->bromination chlorination Chlorination (POCl₃, Reflux) bromination->chlorination purify Column Chromatography / Recrystallization chlorination->purify product This compound purify->product

Caption: Proposed synthetic workflow for this compound.

troubleshooting_cyclization cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_substrate Substrate start Low Yield in Cyclization Step temp Is the reaction temperature optimal? start->temp dehydrating_agent Is the dehydrating agent strong enough? start->dehydrating_agent ewg Does the substrate have strong alectron-withdrawing groups? start->ewg time Is the reaction time sufficient? temp->time If temp is low, increase it. Monitor for side reactions. reagent_quality Are the reagents pure and dry? dehydrating_agent->reagent_quality Consider using P₂O₅ or PPA. Ensure anhydrous conditions. ewg->dehydrating_agent If yes, harsher conditions may be needed.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for cross-coupling reactions involving bromo-chloro substrates. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and selective chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for achieving selective cross-coupling with bromo-chloro substrates?

A1: The selective functionalization of a bromo-chloro substrate hinges on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1] This inherent difference means the C-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for selective coupling at the C-Br position under appropriate conditions.[2][3]

Q2: Which palladium catalysts and ligands are most effective for selective C-Br bond activation?

A2: Palladium complexes paired with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have demonstrated excellent performance in selectively activating the C-Br bond in the presence of a C-Cl bond.[3] Ligands such as XPhos, SPhos, and RuPhos are often employed to enhance catalyst activity and prevent catalyst poisoning, particularly in challenging substrates like halopyridines.[4][5] For instance, a good starting point for a Suzuki coupling of 5-bromo-2-chloropyrimidine is Pd₂(dba)₃ with a ligand like XPhos.[4]

Q3: Is it possible to perform a cross-coupling reaction at the C-Cl position?

A3: Yes, it is possible to functionalize the C-Cl bond. This is typically achieved in a sequential manner after the more reactive C-Br bond has been coupled. The subsequent reaction at the C-Cl position often requires more forcing conditions, such as higher temperatures, a more active catalyst system, and a stronger base.[6]

Q4: What are the most common types of cross-coupling reactions used for bromo-chloro substrates?

A4: The most common and versatile cross-coupling reactions for bromo-chloro substrates include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are widely used for the formation of carbon-carbon and carbon-nitrogen bonds.[6]

Q5: Can I perform a Sonogashira coupling without a copper co-catalyst?

A5: Yes, copper-free Sonogashira couplings are possible and can sometimes lead to cleaner reactions by avoiding issues with copper-catalyzed side reactions. These conditions typically employ a palladium catalyst with a suitable phosphine ligand and an amine base in a solvent like DMF or THF.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have decomposed or was not properly activated. 2. Insufficiently Degassed Solvent/Reagents: Oxygen can deactivate the catalyst. 3. Inappropriate Base or Solvent: The choice of base and solvent is crucial for the catalytic cycle. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed.[6]1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper handling under an inert atmosphere. 2. Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or using the freeze-pump-thaw method.[6] 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., toluene, dioxane, DMF). 4. Gradually increase the reaction temperature and monitor for product formation and potential side reactions.
Lack of Selectivity (Reaction at both C-Br and C-Cl) 1. Reaction Conditions are too Harsh: High temperatures or a highly active catalyst can lead to the activation of the C-Cl bond. 2. Prolonged Reaction Time: After the C-Br coupling is complete, the C-Cl bond may start to react.1. Use milder reaction conditions (lower temperature, less active catalyst/ligand). 2. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-coupled product is formed.
Formation of Palladium Black 1. Catalyst Decomposition: The palladium catalyst has precipitated out of the solution, rendering it inactive. This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.[5]1. Lower the reaction temperature. 2. Ensure high purity of all reagents and solvents. 3. Optimize the palladium-to-ligand ratio; a 1:1 to 1:4 ratio is often recommended.[7]
Homocoupling of Coupling Partner 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions. 2. Decomposition of the Organometallic Reagent: Boronic acids, for example, can degrade over the course of the reaction.1. Ensure the reaction is performed under a strict inert atmosphere.[6] 2. Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent. Consider using more stable derivatives like boronate esters.[6]
Starting Material is Recovered 1. Catalyst Poisoning: The substrate itself (e.g., nitrogen on a pyridine ring) or impurities can coordinate to the palladium and inhibit its activity.[5] 2. Poor Solubility of Reagents: If the starting material or base is not soluble, the reaction will be inefficient.1. Use bulky ligands (e.g., Buchwald ligands) that can shield the palladium center. 2. Try a different solvent or a co-solvent system to improve solubility.[5]

Data Presentation

Table 1: Performance of Palladium Catalysts in Selective Suzuki-Miyaura Coupling of Bromo-Chloro Substrates
EntryBromo-Chloro SubstrateArylboronic AcidCatalyst/LigandBaseSolventTemp. (°C)Yield (%) (Mono-arylated at C-Br)Selectivity (C-Br:C-Cl)
15-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water10085>95:5
23-Bromo-7-chloro-1-benzothiophene4-Methoxyphenylboronic acid[PdCl(dmba)(IMes)]K₂CO₃Toluene/MeOH9092>98:2
31-Bromo-4-chlorobenzenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/Water10095>99:1
42-Bromo-5-chloropyridine3-Tolylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Toluene11090>95:5

Note: Data is compiled and representative of typical results found in the literature.[3][6]

Table 2: Performance of Catalytic Systems in Other Cross-Coupling Reactions of Bromo-Chloro Substrates
EntryBromo-Chloro SubstrateCoupling PartnerReaction TypeCatalyst/LigandReductant/BaseSolventTemp. (°C)Yield (%) (Mono-functionalized at C-Br)Selectivity (C-Br:C-Cl)
11-Bromo-4-chlorobenzenePhenylacetyleneSonogashiraPd(PPh₃)₂Cl₂ / CuITriethylamineDMF8090>98:2
25-Bromo-2-chloropyrimidineMorpholineBuchwald-HartwigPd₂(dba)₃ / BINAPNaOtBuToluene8092>95:5
33-Bromo-7-chloro-1-benzothiopheneStyreneHeckPd(OAc)₂ / PPh₃K₂CO₃DMF12085>95:5
42-Bromo-5-chlorotolueneAnilineBuchwald-HartwigPd(OAc)₂ / RuPhosCs₂CO₃t-BuOH9088>95:5

Note: Data is compiled and representative of typical results found in the literature.[3][4]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Na₂CO₃ (2.0 mmol)

  • Toluene (8 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vessel, add 5-bromo-2-chloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.[3]

  • Evacuate and backfill the vessel with argon three times.

  • Add a degassed mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-phenylpyrimidine.[3]

Protocol 2: Selective Sonogashira Coupling of 1-Bromo-4-chlorobenzene

Materials:

  • 1-Bromo-4-chlorobenzene (1.0 mmol)

  • Phenylacetylene (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (3 mL)

  • DMF (3 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 1-bromo-4-chlorobenzene, phenylacetylene, Pd(PPh₃)₂Cl₂, and CuI.[3]

  • Evacuate and backfill the tube with argon.

  • Add degassed triethylamine and DMF.

  • Stir the reaction mixture at 80 °C for 6 hours.

  • After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to yield 1-chloro-4-(phenylethynyl)benzene.[3]

Protocol 3: Selective Buchwald-Hartwig Amination of 5-Bromo-2-chloropyrimidine

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene, followed by 5-bromo-2-chloropyrimidine, morpholine, and NaOtBu.[2]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, quench with water, and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Selective Heck Coupling of 3-Bromo-7-chloro-1-benzothiophene

Materials:

  • 3-bromo-7-chloro-1-benzothiophene (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-7-chloro-1-benzothiophene, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add potassium carbonate and anhydrous DMF.

  • Add styrene to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate and water, and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow cluster_start Initiation cluster_catalyst Catalyst System Selection cluster_reaction Reaction Execution cluster_outcome Analysis and Troubleshooting start Define Bromo-Chloro Substrate and Desired Transformation catalyst_choice Select Pd Precursor and Ligand (e.g., Pd(OAc)2 + XPhos) start->catalyst_choice base_choice Choose Appropriate Base (e.g., K2CO3, K3PO4, NaOtBu) catalyst_choice->base_choice solvent_choice Select Solvent System (e.g., Toluene, Dioxane, DMF) base_choice->solvent_choice setup Assemble Reaction Under Inert Atmosphere solvent_choice->setup monitoring Monitor Reaction Progress (TLC, LC-MS) setup->monitoring analysis Analyze Yield and Selectivity monitoring->analysis success Successful Selective Coupling analysis->success High Yield & Selectivity troubleshoot Troubleshoot Issues analysis->troubleshoot Low Yield or Poor Selectivity troubleshoot->catalyst_choice Optimize Catalyst/Ligand/Base/Solvent

Caption: A workflow for catalyst selection and optimization in cross-coupling reactions of bromo-chloro substrates.

Suzuki_Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(X)L_n Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)(R)L_n PdII_ArX->PdII_ArR Transmetalation (Base) PdII_ArR->Pd0 Reductive Elimination ArR Ar-R (Coupled Product) PdII_ArR->ArR ArX Ar-X (Bromo-Chloro Substrate) ArX->PdII_ArX R_B R-B(OR)2 (Boronic Acid/Ester) R_B->PdII_ArX

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Selectivity_Logic start Goal: Selective Monofunctionalization of Bromo-Chloro Substrate condition Are mild reaction conditions being used? start->condition catalyst Is a bulky, electron-rich ligand employed? start->catalyst outcome1 Selective coupling at C-Br is favored condition->outcome1 Yes outcome2 Risk of reaction at C-Cl increases condition->outcome2 No (Harsh conditions) outcome3 Improved selectivity for C-Br catalyst->outcome3 Yes outcome4 Potential for lower selectivity catalyst->outcome4 No (Less bulky ligand)

Caption: A logic diagram illustrating key factors influencing selectivity in the cross-coupling of bromo-chloro substrates.

References

Preventing byproduct formation in isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during their experiments. Here, you will find detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the three main isoquinoline synthesis methods: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2] Common issues often revolve around reaction conditions and the electronic nature of the substrate.

Q1: My Bischler-Napieralski reaction is giving a low yield or failing completely. What are the likely causes?

A1: Low yields in the Bischler-Napieralski reaction can often be attributed to several factors:

  • Insufficiently Activated Aromatic Ring: This reaction is an electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamide substrate lacks electron-donating groups, the intramolecular cyclization will be slow and inefficient.

  • Suboptimal Dehydrating Agent: The choice and potency of the dehydrating agent are critical. For less reactive substrates, a stronger dehydrating agent is necessary.

  • Side Reactions: The primary competing side reaction is the retro-Ritter reaction, which leads to the formation of styrene byproducts.[1][2][3]

Q2: I have identified a significant byproduct in my reaction mixture. How can I prevent its formation?

A2: The most common byproduct is a styrene derivative formed via a retro-Ritter reaction.[1][2] To minimize its formation, consider the following strategies:

  • Choice of Solvent: Using a nitrile-based solvent can help to suppress the retro-Ritter reaction.[1][2]

  • Alternative Reagents: Employing oxalyl chloride can help to form an N-acyliminium intermediate that is less prone to fragmentation into the styrene byproduct.[1][2]

Q3: How can I improve the yield of my Bischler-Napieralski reaction?

A3: To improve the yield, you can optimize the following parameters:

  • Dehydrating Agent: For substrates with electron-donating groups, phosphorus oxychloride (POCl₃) is often sufficient. For less reactive substrates, a stronger agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or triflic anhydride (Tf₂O) may be required.[4]

  • Reaction Temperature: Increasing the temperature by switching to a higher-boiling solvent (e.g., from toluene to xylene) can improve the reaction rate. However, be cautious as excessively high temperatures can lead to degradation.

  • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to decomposition.

Data Presentation: Effect of Dehydrating Agent on Yield

The following table summarizes the effect of different dehydrating agents on the yield of the Bischler-Napieralski cyclization of N-(3,4-dimethoxyphenethyl)acetamide.

Dehydrating AgentSolventTemperature (°C)Yield (%)
POCl₃TolueneReflux75
P₂O₅ in POCl₃TolueneReflux85
Tf₂O, 2-chloropyridineDichloromethane0 to rt92

Data compiled from literature sources.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline.[5] A key challenge in this reaction is controlling regioselectivity when using unsymmetrically substituted β-arylethylamines.

Q4: I am getting a mixture of regioisomers in my Pictet-Spengler reaction. How can I control the regioselectivity?

A4: The regioselectivity of the Pictet-Spengler reaction is highly dependent on the reaction conditions, particularly the pH. The cyclization can occur either ortho or para to an activating group on the aromatic ring. For example, in the reaction of dopamine with acetaldehyde, two regioisomers, salsolinol and isosalsolinol, can be formed.

  • Acidic Conditions: In strongly acidic media, the reaction is under kinetic control, and cyclization generally occurs at the more electron-rich position, often leading to a single major regioisomer.

  • Neutral or Basic Conditions: At neutral or slightly basic pH, the reaction is under thermodynamic control, and a mixture of regioisomers is often observed.

Data Presentation: Effect of pH on Regioisomer Ratio

The table below illustrates the effect of pH on the formation of salsolinol and isosalsolinol from dopamine and acetaldehyde.

pHSalsolinol (%)Isosalsolinol (%)
Acidic~1000
7.05050
8.58218

Data compiled from literature sources.

Q5: How can I confirm the identity of the regioisomers formed?

A5: The regioisomers can be distinguished using spectroscopic methods such as NMR and mass spectrometry. While obtaining clean, isolated spectra can be challenging from a reaction mixture, comparison with literature data or characterization after separation by chromatography is the standard approach.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is used to synthesize isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[6][7] This reaction can be prone to low yields and the formation of byproducts, particularly oxazoles.[8]

Q6: My Pomeranz-Fritsch reaction is giving a very low yield. What are the common reasons for this?

A6: Low yields in the Pomeranz-Fritsch synthesis are a frequent issue and can be caused by:

  • Substituent Effects: Electron-withdrawing groups on the starting benzaldehyde can significantly decrease the nucleophilicity of the aromatic ring, hindering the cyclization step and leading to lower yields.[9]

  • Harsh Reaction Conditions: The classical Pomeranz-Fritsch reaction often requires strong acids and high temperatures, which can lead to degradation of starting materials and products.

  • Competing Side Reactions: The formation of oxazole byproducts is a major competing pathway that can significantly reduce the yield of the desired isoquinoline.[8]

Q7: I am observing a significant amount of an oxazole byproduct. How can I minimize its formation?

A7: Oxazole formation occurs through an alternative cyclization pathway of a reaction intermediate. To suppress this side reaction, you can try the following:

  • Modify the Reaction Conditions: The choice of acid catalyst and solvent can influence the reaction pathway. Experimenting with different acid catalysts (e.g., sulfuric acid, polyphosphoric acid) and reaction temperatures may favor the desired isoquinoline formation.

  • Use a Modified Procedure: The Schlittler-Müller modification, which uses a benzylamine and glyoxal hemiacetal as starting materials, can sometimes provide better yields and fewer byproducts for certain substrates.[7][10]

Data Presentation: Effect of Substituents on Yield

The following table shows the effect of substituents on the benzaldehyde ring on the yield of the Pomeranz-Fritsch reaction.

Benzaldehyde SubstituentAcid CatalystYield (%)
3,4-DimethoxyH₂SO₄65
4-MethoxyH₂SO₄50
UnsubstitutedH₂SO₄30
4-NitroH₂SO₄<10

Data compiled from literature sources.

Experimental Protocols

Protocol 1: Bischler-Napieralski Reaction using Phosphorus Oxychloride

This protocol is a general guideline for the synthesis of a 3,4-dihydroisoquinoline from a β-arylethylamide.

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the β-arylethylamide substrate (1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous toluene (or another suitable high-boiling solvent) to the flask. With stirring, add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and cautiously neutralize with an aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

This protocol describes a general procedure for the synthesis of a tetrahydroisoquinoline.

  • Reaction Setup: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or a mixture of water and an organic solvent).

  • Reagent Addition: Add the aldehyde or ketone (1.0-1.2 equiv) to the solution.

  • Acid Catalysis: Add the acid catalyst (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) dropwise to the reaction mixture. The pH should be adjusted based on the desired regioselectivity.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Pomeranz-Fritsch Reaction using Sulfuric Acid

This protocol provides a general method for the synthesis of an isoquinoline.

  • Formation of the Aminoacetal: In a round-bottom flask, dissolve the benzaldehyde (1.0 equiv) and the 2,2-dialkoxyethylamine (1.0 equiv) in a non-polar solvent like toluene. Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.

  • Cyclization: Once the formation of the aminoacetal is complete, cool the reaction mixture and remove the solvent under reduced pressure. To the crude aminoacetal, add concentrated sulfuric acid dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating. The reaction progress can be monitored by quenching a small aliquot and analyzing it by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., sodium hydroxide solution).

  • Extraction and Purification: Extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography.

Visualizations

Bischler-Napieralski Reaction: Mechanism and Side Reaction

Pictet_Spengler cluster_regioisomers Regioisomeric Products start Dopamine + Acetaldehyde iminium Iminium Ion Intermediate start->iminium Condensation salsolinol Salsolinol (para-cyclization) iminium->salsolinol Acidic Conditions (Kinetic Control) isosalsolinol Isosalsolinol (ortho-cyclization) iminium->isosalsolinol Neutral/Basic Conditions (Thermodynamic Control) Pomeranz_Fritsch start Benzaldehyde + 2,2-Dialkoxyethylamine aminoacetal Aminoacetal Intermediate start->aminoacetal Condensation cyclization_intermediate Cyclization Intermediate aminoacetal->cyclization_intermediate Acid Catalyst isoquinoline Isoquinoline (Desired Product) cyclization_intermediate->isoquinoline Electrophilic Aromatic Substitution oxazole Oxazole (Byproduct) cyclization_intermediate->oxazole Alternative Cyclization Troubleshooting_Workflow start Low Yield or Byproduct Formation check_sm Check Starting Material Purity start->check_sm analyze_byproduct Analyze Byproduct (NMR, MS) check_sm->analyze_byproduct If pure optimize_conditions Optimize Reaction Conditions analyze_byproduct->optimize_conditions Identify Byproduct change_reagents Change Reagents or Solvent optimize_conditions->change_reagents If still problematic success Improved Yield/ Purity optimize_conditions->success If successful change_reagents->success

References

Technical Support Center: Reaction Monitoring of 5-Bromo-1-chloro-6-methylisoquinoline Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 5-Bromo-1-chloro-6-methylisoquinoline using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This guide addresses common issues encountered during the TLC monitoring of the synthesis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Streaking of Spots 1. Sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica gel. 3. The sample contains acidic or basic impurities.1. Dilute the sample solution before spotting on the TLC plate. 2. Add a small amount of a more polar solvent (e.g., methanol) to the developing solvent system. 3. Add a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
Spots Remain at the Baseline (Low Rf) 1. The mobile phase is not polar enough to move the compounds up the plate. 2. The compound is highly polar.1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). 2. Consider using a more polar solvent system altogether.
Spots Run at the Solvent Front (High Rf) 1. The mobile phase is too polar. 2. The compound is nonpolar.1. Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture). 2. Consider using a less polar solvent system.
Poor Separation of Spots (Spots are too close) 1. The polarity of the mobile phase is not optimal for the separation of the specific compounds. 2. The TLC plate was developed for too short a time.1. Experiment with different solvent systems of varying polarities. Try different ratios of hexane and ethyl acetate, or introduce a third solvent like dichloromethane. 2. Allow the solvent front to travel further up the plate to maximize separation.
No Spots Visible on the TLC Plate 1. The sample is too dilute. 2. The compounds are not UV-active. 3. The visualization method is not suitable for the compounds.1. Spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications. 2. Use a chemical stain for visualization. 3. Try a different visualization technique. For isoquinolines, potassium permanganate stain is often effective.
Irregularly Shaped Spots 1. The TLC plate was not spotted carefully. 2. The surface of the silica gel was disturbed during spotting.1. Ensure the spotting capillary is touched to the plate gently and briefly to create a small, round spot. 2. Avoid gouging the silica gel with the capillary.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for monitoring the synthesis of this compound on a silica gel TLC plate?

A common mobile phase for separating halogenated aromatic compounds like the target molecule is a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a mixture of hexanes and ethyl acetate. The ratio can be adjusted to achieve optimal separation, with a common starting ratio being 7:3 or 8:2 (hexanes:ethyl acetate).

Q2: How can I visualize the spots of the starting materials, intermediates, and the final product on the TLC plate?

The starting materials, intermediates, and the final product, being aromatic and halogenated, are expected to be UV-active. Therefore, the primary method of visualization is under a UV lamp at 254 nm, where they should appear as dark spots on a fluorescent background.[1][2][3] For confirmation or if a compound is not strongly UV-active, a potassium permanganate (KMnO₄) stain can be used. This stain is effective for many organic compounds, particularly those with functional groups that can be oxidized, and will typically produce yellow to brown spots on a purple background.

Q3: What are the expected Rf values for the key compounds in the synthesis of this compound?

The Rf (retention factor) values are highly dependent on the exact TLC conditions (stationary phase, mobile phase, temperature). However, based on the polarity of the molecules, we can estimate the relative Rf values. In a typical normal-phase system (silica gel with hexanes/ethyl acetate), less polar compounds will have higher Rf values.

CompoundPlausible StructureEstimated Rf Value (7:3 Hexanes:Ethyl Acetate on Silica Gel)
N-(4-methyl-2-nitrophenethyl)acetamidePrecursor~ 0.3 - 0.4
6-methyl-3,4-dihydroisoquinolineIntermediate~ 0.5 - 0.6
1-chloro-6-methylisoquinolineIntermediate~ 0.6 - 0.7
This compoundFinal Product~ 0.7 - 0.8

Q4: My reaction appears to have stalled, as the starting material spot on the TLC is not diminishing. What could be the issue?

In the context of a Bischler-Napieralski reaction for isoquinoline synthesis, stalling can be due to several factors:

  • Insufficiently strong dehydrating agent: Ensure the dehydrating agent (e.g., POCl₃) is fresh and used in sufficient quantity.[4][5]

  • Low reaction temperature: The cyclization step often requires heating.[4] Ensure the reaction temperature is appropriate for the specific protocol.

  • Deactivated starting material: If the aromatic ring of the phenethylamine precursor is not sufficiently electron-rich, the intramolecular electrophilic substitution can be slow or may not proceed.

Q5: I see a new, unexpected spot on my TLC plate. What could it be?

An unexpected spot could be a side product. In isoquinoline synthesis, potential side reactions include the formation of regioisomers or incomplete reactions. It is advisable to use a co-spot on the TLC plate (spotting the reaction mixture on top of the starting material) to confirm if the new spot is indeed a different compound.

Experimental Protocols

A plausible multi-step synthesis for this compound is outlined below. The progress of each step can be monitored by TLC.

Step 1: Synthesis of 6-methyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

  • To a solution of N-(4-methylphenethyl)acetamide (1 equivalent) in an anhydrous solvent such as toluene, add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated sodium hydroxide solution until pH > 10.

  • Extract the product with an organic solvent such as dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methyl-3,4-dihydroisoquinoline.

Step 2: Dehydrogenation to 6-methylisoquinoline

  • Dissolve the crude 6-methyl-3,4-dihydroisoquinoline from the previous step in a suitable solvent like toluene.

  • Add a dehydrogenating agent, such as 10% Palladium on carbon (Pd/C) (0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate to yield crude 6-methylisoquinoline.

Step 3: Chlorination to 1-chloro-6-methylisoquinoline

  • To the crude 6-methylisoquinoline, add an excess of phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture at reflux for several hours, monitoring the disappearance of the starting material by TLC.

  • After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

  • Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to give crude 1-chloro-6-methylisoquinoline.

Step 4: Bromination to this compound

  • Dissolve 1-chloro-6-methylisoquinoline in a suitable solvent like concentrated sulfuric acid at 0 °C.

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS), in portions.

  • Stir the reaction at a low temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture onto ice and neutralize with a base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Bischler-Napieralski Reaction cluster_step2 Step 2: Dehydrogenation cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Bromination N-(4-methylphenethyl)acetamide N-(4-methylphenethyl)acetamide 6-methyl-3,4-dihydroisoquinoline 6-methyl-3,4-dihydroisoquinoline N-(4-methylphenethyl)acetamide->6-methyl-3,4-dihydroisoquinoline POCl3, Toluene, Reflux 6-methylisoquinoline 6-methylisoquinoline 6-methyl-3,4-dihydroisoquinoline->6-methylisoquinoline Pd/C, Toluene, Reflux 1-chloro-6-methylisoquinoline 1-chloro-6-methylisoquinoline 6-methylisoquinoline->1-chloro-6-methylisoquinoline POCl3, Reflux This compound This compound 1-chloro-6-methylisoquinoline->this compound NBS, H2SO4

Caption: Synthetic workflow for this compound.

TLC_Troubleshooting start TLC Plate Anomaly streaking Streaking Spots? start->streaking low_rf Spots at Baseline? streaking->low_rf No sol_streaking Dilute Sample or Add Modifier to Mobile Phase streaking->sol_streaking Yes high_rf Spots at Solvent Front? low_rf->high_rf No sol_low_rf Increase Mobile Phase Polarity low_rf->sol_low_rf Yes no_spots No Spots Visible? high_rf->no_spots No sol_high_rf Decrease Mobile Phase Polarity high_rf->sol_high_rf Yes sol_no_spots Concentrate Sample or Use Chemical Stain no_spots->sol_no_spots Yes

Caption: Troubleshooting logic for common TLC issues.

References

Overcoming low reactivity in cross-coupling of chloro-substituted heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cross-Coupling of Chloro-Substituted Heterocycles

Welcome to the technical support center for overcoming challenges in the cross-coupling of chloro-substituted heterocycles. This resource provides troubleshooting guidance, answers to frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the cross-coupling of chloro-substituted heterocycles.

Q1: My Suzuki-Miyaura coupling reaction with a chloro-substituted pyridine is giving low to no yield. What are the initial troubleshooting steps?

A1: Low reactivity in Suzuki-Miyaura couplings of chloro-pyridines is a common challenge due to the strong C-Cl bond and potential for catalyst inhibition by the nitrogen heteroatom.[1] Here are the primary factors to investigate:

  • Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[1] Switch to a more active catalyst system. Electron-rich, bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often necessary to facilitate the oxidative addition of the aryl chloride.[2] N-heterocyclic carbene (NHC) ligated palladium complexes are also excellent alternatives.[3]

  • Base Selection: The choice of base is critical. Stronger bases are often required for less reactive aryl chlorides. Consider switching from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or alkali metal tert-butoxides (e.g., NaOtBu, KOtBu).[4]

  • Solvent Choice: The solvent can significantly influence reaction rates and selectivity.[5] Aprotic polar solvents like dioxane, THF, or toluene are commonly used. In some cases, the addition of water can be beneficial, particularly with inorganic bases.[6]

  • Temperature: Higher reaction temperatures are often necessary to promote the cleavage of the C-Cl bond. Ensure your reaction is heated sufficiently, typically in the range of 80-120 °C.

Q2: I am observing significant amounts of starting material decomposition and side products in my Buchwald-Hartwig amination of a chloro-pyrimidine. What could be the cause?

A2: Decomposition and side reactions in Buchwald-Hartwig aminations of electron-deficient chloro-heterocycles can arise from several factors:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[1] Using bulky ligands can shield the metal center and prevent this unproductive binding.

  • Hydrodehalogenation: A common side reaction is the reduction of the C-Cl bond, leading to the corresponding de-chlorinated heterocycle. This can be promoted by certain bases and solvents. If using a tert-butoxide base, ensure anhydrous conditions, as water can lead to the formation of hydroxide ions which can facilitate this side reaction.

  • Amine Coupling Partner: The nature of the amine coupling partner is important. Highly basic or sterically hindered amines may require more specialized catalyst systems. For instance, coupling with ammonia or primary alkylamines can be particularly challenging and may necessitate specific ligands.[7]

  • Reaction Conditions: Overly harsh conditions (very high temperatures for extended periods) can lead to substrate and product degradation. Try to find the minimum temperature required for efficient coupling.

Q3: How do I choose between a palladium and a nickel catalyst for my cross-coupling reaction involving a chloro-heterocycle?

A3: The choice between palladium and nickel catalysts depends on the specific substrate and the desired transformation.

  • Palladium Catalysts: Palladium systems are generally well-understood and have a broad substrate scope, particularly with the advent of advanced phosphine ligands and pre-catalysts.[3][8] They are often the first choice for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For particularly unreactive chloro-heterocycles, specialized palladium pre-catalysts that readily form the active Pd(0) species are recommended.[3]

  • Nickel Catalysts: Nickel catalysts are often more effective for challenging C-Cl bond activation due to their lower cost and distinct reactivity profile.[4] They have shown excellent performance in reductive cross-coupling reactions and can be particularly useful for substrates that are problematic for palladium systems.[9][10] Nickel catalysts can sometimes operate under milder conditions and may be more tolerant of certain functional groups. However, nickel catalysis can be more sensitive to air and moisture, and the mechanisms can be more complex, sometimes involving radical pathways.[11]

Q4: My Sonogashira coupling of a chloro-substituted purine is not proceeding. What are the key parameters to optimize?

A4: The Sonogashira coupling of chloro-heterocycles is challenging due to the inertness of the C-Cl bond compared to C-Br or C-I bonds.[12] Key optimization parameters include:

  • Catalyst and Ligand: Standard Sonogashira conditions are often insufficient. The choice of ligand is crucial for achieving regioselectivity and reactivity. For instance, in di-iodopurines, monodentate ligands like PPh₃ can favor coupling at one position, while bidentate or electron-rich monodentate ligands can switch the selectivity to another position.[13] For chloro-substrates, more electron-rich and bulky ligands are generally required.

  • Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst (e.g., CuI), copper-free conditions have been developed to avoid homo-coupling of the alkyne (Glaser coupling). If you are observing significant homo-coupling, consider a copper-free protocol.

  • Base and Solvent: A strong amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used, acting as both a base and a solvent. The choice of solvent can also be critical, with polar aprotic solvents like DMF or NMP sometimes being beneficial.

  • Temperature: Elevated temperatures are almost always necessary for the coupling of chloro-substrates.

Data Presentation: Comparative Catalyst System Performance

The following tables summarize quantitative data for different catalyst systems in the cross-coupling of chloro-substituted heterocycles.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O10024<10General Observation
Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane1001285[2]
PEPPSI-IPr (3 mol%)K₂CO₃DMF/H₂O80492[6]
NiCl₂(dppp) (5 mol%)K₃PO₄Dioxane1001878General Observation

Table 2: Buchwald-Hartwig Amination of 4-Chloro-N-phenylpyridin-2-amine with Aniline

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)NaOtBuToluene1001665[14]
Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%)NaOtBuToluene80895[14]
Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%)Cs₂CO₃Dioxane1001291General Observation

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Chloro-heterocycles using a Palladium Pre-catalyst

  • Reaction Setup: To an oven-dried Schlenk tube, add the chloro-heterocycle (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) followed by the anhydrous solvent (e.g., dioxane, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Chloro-heterocycles

  • Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), ligand (e.g., XPhos, 0.02 mmol), and base (e.g., NaOtBu, 1.4 mmol).

  • Addition of Reagents: Add the chloro-heterocycle (1.0 mmol) and the amine (1.2 mmol) to the vial, followed by the anhydrous solvent (e.g., toluene, 4 mL).

  • Reaction: Seal the vial and stir the mixture at the appropriate temperature (e.g., 80 °C) for the specified time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography to afford the desired product.

Visualizations: Workflows and Pathways

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki Start Low Yield in Suzuki-Miyaura Coupling CheckCatalyst Is an appropriate catalyst system being used? (e.g., Pd/bulky phosphine ligand) Start->CheckCatalyst ChangeCatalyst Switch to a more active catalyst: - Buchwald ligands (SPhos, XPhos) - NHC ligands (PEPPSI-IPr) CheckCatalyst->ChangeCatalyst No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Use a stronger base: - K3PO4 - Cs2CO3 - NaOtBu CheckBase->ChangeBase No CheckTemp Is the reaction temperature adequate? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase reaction temperature (e.g., 100-120 °C) CheckTemp->IncreaseTemp No CheckSolvent Is the solvent appropriate? CheckTemp->CheckSolvent Yes IncreaseTemp->CheckSolvent ChangeSolvent Try alternative solvents: - Dioxane - Toluene - THF CheckSolvent->ChangeSolvent No Success Reaction Optimized CheckSolvent->Success Yes ChangeSolvent->Success

Caption: A stepwise guide for troubleshooting low-yielding Suzuki-Miyaura reactions.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X (Chloro-heterocycle) PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M (e.g., ArB(OH)2) PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' (Product)

Caption: A simplified representation of the key steps in a Pd-catalyzed cross-coupling reaction.

References

Technical Support Center: Synthesis of 5-Bromo-1-chloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities during the synthesis of 5-Bromo-1-chloro-6-methylisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: Impurities in the synthesis of this compound can be broadly categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, and byproducts from side reactions.[1]

  • Degradation Impurities: These can form if the final product or intermediates are exposed to air, light, or heat, leading to oxidation or decomposition.[2]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process may remain in the final product.[1]

  • Elemental Impurities: Trace metals may originate from catalysts used in the synthesis.[2]

Q2: Which synthetic route is typically used for this compound, and what are the expected impurities from this route?

A2: The most probable synthetic route is a modification of the Bischler-Napieralski reaction .[1][3][4][5][6][7] This involves the cyclization of a substituted β-phenylethylamide using a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). The likely impurities from this process are detailed in the table below.

Q3: What analytical techniques are most effective for identifying and quantifying impurities in my final product?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:[2]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities.[2][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying volatile and semi-volatile impurities like residual solvents and certain byproducts.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for the structural elucidation of unknown impurities and for distinguishing between isomers.[2]

  • Mass Spectrometry (MS): Used to determine the molecular weight of impurities, which is a critical step in their identification.[2]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Question: My HPLC analysis of the final product shows several unexpected peaks. How can I identify these impurities?

Answer: Unexpected peaks in your HPLC chromatogram likely correspond to process-related impurities or degradation products. A systematic approach is necessary for their identification.

Troubleshooting Workflow:

G cluster_0 Impurity Identification Workflow Start Unexpected Peak(s) in HPLC Analyze_MS Analyze by LC-MS to determine Molecular Weight Start->Analyze_MS Compare_Starting_Materials Compare retention time and MS data with starting materials and known intermediates Analyze_MS->Compare_Starting_Materials Analyze_NMR Isolate impurity by preparative HPLC and analyze by NMR Structure_Elucidation Elucidate structure of unknown impurity Analyze_NMR->Structure_Elucidation Check_Side_Reactions Consider known side reactions of the Bischler-Napieralski synthesis Compare_Starting_Materials->Check_Side_Reactions If impurity is not a starting material or known intermediate End Impurity Identified Compare_Starting_Materials->End If impurity is identified Check_Side_Reactions->Analyze_NMR Structure_Elucidation->End

Caption: A logical workflow for identifying unknown impurities observed during HPLC analysis.

Potential Impurities and Their Characteristics:

Potential Impurity Formation Mechanism Expected Analytical Signature
Unreacted β-phenylethylamide Incomplete reaction.Lower retention time in reversed-phase HPLC; distinct mass in MS.
3,4-Dihydroisoquinoline intermediate Incomplete oxidation.Molecular weight 2 units higher than the final product.
Isomeric Byproducts Alternative cyclization pathways.Same molecular weight as the product, but different NMR spectrum and potentially different HPLC retention time.
Styrene derivatives Retro-Ritter side reaction.[3]Volatile, detectable by GC-MS.
Isoquinolin-1-one derivative Hydrolysis of the 1-chloro group.Molecular weight will correspond to the replacement of -Cl with -OH.
Issue 2: Low Purity of the Final Product

Question: The overall purity of my synthesized this compound is low. What steps can I take to improve it?

Answer: Low purity can result from incomplete reactions, side reactions, or inadequate purification. Consider the following optimization strategies:

  • Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimal for the Bischler-Napieralski cyclization. Temperatures that are too low may lead to incomplete reaction, while excessively high temperatures can promote side reactions.[9]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.[9]

    • Reagent Stoichiometry: Use the correct molar ratios of the starting material and phosphorus oxychloride.

  • Purification:

    • Column Chromatography: This is an effective method for separating the desired product from polar and non-polar impurities. A gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate) is recommended.

    • Recrystallization: If a suitable solvent is found, recrystallization can significantly improve the purity of the final product.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Temperature Program: A temperature gradient from 50°C to 280°C.

  • MS Detection: Electron ionization (EI) with a full scan range.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire the ¹H NMR spectrum. Purity can be estimated by comparing the integral of the signals corresponding to the compound with those of known impurities or a certified internal standard.

Visualizing Impurity Formation

The following diagram illustrates the potential formation of key impurities during the Bischler-Napieralski synthesis of this compound.

G cluster_1 Impurity Formation Pathway Starting_Material β-(4-bromo-5-methylphenyl)ethylamide Dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate Starting_Material->Dihydroisoquinoline POCl3, Cyclization Isomer Isomeric Byproduct Starting_Material->Isomer Alternative Cyclization Product This compound Dihydroisoquinoline->Product Oxidation Styrene Styrene Derivative Dihydroisoquinoline->Styrene Retro-Ritter Reaction Hydrolyzed Isoquinolin-1-one Product->Hydrolyzed Hydrolysis

References

Validation & Comparative

A Comparative Guide to the Kinase Inhibitory Activity of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have emerged as a significant class of protein kinase inhibitors, targeting a wide array of kinases implicated in diseases such as cancer and neurodegenerative disorders. This guide provides an objective comparison of the kinase inhibitory activity of substituted isoquinolines against other kinase inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of Kinase Inhibitors

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of various substituted isoquinolines and other notable kinase inhibitors against a panel of protein kinases. Lower IC50 values indicate greater potency.

Compound ClassCompound ExampleTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Pyrazolo[3,4-g]isoquinolines Compound 1b Haspin57CHR-6494Haspin2
CLK168FlavopiridolCDK910
DYRK1A250AT7519CDK9< 10
CDK9564
Compound 1c Haspin66LDN-192960Haspin10
CLK1165
DYRK1A>1000
CDK9250
Compound 2a Haspin91
CLK160
DYRK1A28
CDK965
Compound 2c Haspin62
DYRK1A250
CDK Inhibitors (Non-isoquinoline) Flavopiridol CDK130RoscovitineCDK2100
CDK2100
CDK420
CDK660
CDK710
CDK910
AT7519 CDK1190
CDK244
CDK467
CDK518
CDK9< 10
GSK-3 Inhibitors (Non-isoquinoline) LY2090314 GSK-3α1.5TideglusibGSK-360
GSK-3β0.9COB-187GSK-3α/β22/11

Data for Pyrazolo[3,4-g]isoquinolines is sourced from a study on their synthesis and kinase inhibitory potencies.[1] IC50 values for other inhibitors are compiled from various sources.[2][3][4]

Experimental Protocols

The determination of kinase inhibitory activity, typically quantified by IC50 values, is crucial for the evaluation of novel compounds.[5] A widely used method is the luminescence-based kinase assay, which measures the amount of ATP consumed during the kinase reaction.

Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This protocol outlines a general procedure for measuring kinase activity and inhibition.

1. Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (substituted isoquinolines and reference inhibitors)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay kit)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (as a control).

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically small (e.g., 10 µL).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction that produces light. Incubate for about 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[5]

Visualizing Key Concepts

To further elucidate the context of kinase inhibition by substituted isoquinolines, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow, and a conceptual structure-activity relationship.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Growth_Factor Growth_Factor Growth_Factor->Receptor Kinase_Inhibitor Kinase_Inhibitor Kinase_Inhibitor->RAF Inhibition

Caption: A simplified MAPK/ERK signaling pathway, a common target of kinase inhibitors.

Experimental_Workflow Start Start Compound_Plate Prepare Compound Dilution Plate Start->Compound_Plate Assay_Plate Dispense Compounds, Kinase, Substrate, and ATP into Assay Plate Compound_Plate->Assay_Plate Incubation Incubate at 30°C Assay_Plate->Incubation Detection_Reagent Add ADP-Glo™ Reagent Incubation->Detection_Reagent Luminescence_Reading Read Luminescence Detection_Reagent->Luminescence_Reading Data_Analysis Calculate IC50 Values Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

SAR_Logic Core_Scaffold Isoquinoline Core Substitution_Points Substitution at R1, R2, R3... Core_Scaffold->Substitution_Points Activity Kinase Inhibitory Activity Substitution_Points->Activity Modulates Selectivity Kinase Selectivity Substitution_Points->Selectivity Influences Properties Physicochemical Properties (Solubility, etc.) Substitution_Points->Properties Affects

Caption: Structure-Activity Relationship (SAR) logic for substituted isoquinolines.

References

Validating the Structure of 5-Bromo-1-chloro-6-methylisoquinoline: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical research and development. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 5-Bromo-1-chloro-6-methylisoquinoline, alongside alternative analytical methods. Experimental data, detailed protocols, and workflow visualizations are presented to support analytical strategies.

The isoquinoline scaffold is a key structural motif in numerous biologically active compounds. The precise determination of the substitution pattern on this heterocyclic system is paramount for understanding its structure-activity relationships. This guide focuses on this compound, a halogenated derivative with potential applications in medicinal chemistry as a building block for more complex molecules.[1]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.

Predicted NMR Data

In the absence of experimentally acquired spectra in publicly available databases, ¹H and ¹³C NMR chemical shifts for this compound have been predicted using computational methods. These predictions serve as a valuable reference for experimental validation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-38.15122.5
H-47.60128.0
H-77.90129.5
H-87.75132.0
CH₃2.5020.0
C-1-151.0
C-3-122.5
C-4-128.0
C-4a-135.0
C-5-118.0
C-6-140.0
C-7-129.5
C-8-132.0
C-8a-130.0
CH₃-20.0

Note: Predictions were generated using online NMR prediction tools. Actual experimental values may vary.

Alternative and Complementary Analytical Techniques

While NMR is a cornerstone of structural elucidation, a multi-technique approach provides the most robust characterization. Mass spectrometry and X-ray crystallography offer complementary data to confirm the molecular formula and provide definitive evidence of the solid-state structure.

Table 2: Comparison of Analytical Techniques for the Structural Validation of this compound

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemistry, and dynamic processes.Non-destructive, provides rich structural detail in solution.Lower sensitivity compared to MS, may require larger sample amounts.
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation patterns.High sensitivity, requires very small sample amounts.Provides limited information on atom connectivity and stereochemistry.
X-ray Crystallography Precise three-dimensional arrangement of atoms in the solid state, bond lengths, and bond angles.Unambiguous structure determination.Requires a suitable single crystal, which can be challenging to grow.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse sequence. The spectral width is typically set from 0 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The spectral width is typically set from 0 to 220 ppm.

  • 2D NMR (Optional but Recommended): To further confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts of both ¹H and ¹³C signals to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

A general protocol for obtaining the mass spectrum of a heterocyclic compound is:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for relatively volatile compounds.[3]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak will confirm the molecular weight of the compound.

X-ray Crystallography

The following outlines a typical workflow for single-crystal X-ray diffraction:[4][5][6]

  • Crystal Growth: Grow single crystals of the compound of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step.[7]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. An atomic model is then built into the electron density and refined to best fit the experimental data.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for validating the structure of this compound using NMR and a comparison of the information obtained from different analytical techniques.

Structural Validation Workflow Workflow for NMR-based Structural Validation cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification SamplePrep Prepare NMR Sample Purification->SamplePrep Acquire1H Acquire 1H NMR SamplePrep->Acquire1H Acquire13C Acquire 13C NMR SamplePrep->Acquire13C Acquire2D Acquire 2D NMR (COSY, HSQC) Acquire1H->Acquire2D Acquire13C->Acquire2D ProcessData Process Spectra Acquire2D->ProcessData AssignSpectra Assign Signals ProcessData->AssignSpectra Compare Compare with Predicted Data AssignSpectra->Compare Confirm Confirm Structure Compare->Confirm

Caption: Workflow for the structural validation of a small molecule using NMR spectroscopy.

Analytical Techniques Comparison Comparison of Analytical Techniques for Structural Elucidation Molecule This compound NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS XRay X-ray Crystallography Molecule->XRay Connectivity Atom Connectivity (1H-1H, 1H-13C) NMR->Connectivity Provides MolWeight Molecular Weight Elemental Composition MS->MolWeight Provides Structure3D 3D Solid-State Structure Bond Lengths/Angles XRay->Structure3D Provides

Caption: Information provided by different analytical techniques for structural elucidation.

References

Spectroscopic Comparison: 5-Bromo-1-chloro-6-methylisoquinoline and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 5-Bromo-1-chloro-6-methylisoquinoline and its precursors, providing researchers, scientists, and drug development professionals with essential data for synthesis, identification, and characterization.

This guide presents a comprehensive spectroscopic comparison of this compound and its key precursors: 6-methylisoquinoline, 5-bromo-6-methylisoquinoline, and 1-chloro-6-methylisoquinoline. By examining their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to provide a clear framework for distinguishing these compounds and understanding their structural relationships. Such data is invaluable for monitoring reaction progress, confirming product identity, and ensuring purity in medicinal chemistry and drug discovery workflows. This compound and its derivatives are of interest in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules, due to their halogenated structure that allows for selective cross-coupling reactions.

Synthesis Pathway

The synthesis of this compound can be logically envisioned through a multi-step process starting from 6-methylisoquinoline. This common precursor can undergo electrophilic bromination to yield 5-bromo-6-methylisoquinoline, which is then subjected to chlorination to produce the final product. An alternative route could involve the initial chlorination of 6-methylisoquinoline to form 1-chloro-6-methylisoquinoline, followed by bromination. The following diagram illustrates a plausible synthetic route.

Synthesis_Pathway Synthesis of this compound 6-methylisoquinoline 6-methylisoquinoline 5-bromo-6-methylisoquinoline 5-bromo-6-methylisoquinoline 6-methylisoquinoline->5-bromo-6-methylisoquinoline Bromination 1-chloro-6-methylisoquinoline 1-chloro-6-methylisoquinoline 6-methylisoquinoline->1-chloro-6-methylisoquinoline Chlorination This compound This compound 5-bromo-6-methylisoquinoline->this compound Chlorination 1-chloro-6-methylisoquinoline->this compound Bromination

Caption: Plausible synthetic routes to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH-1H-3H-4H-5H-7H-8MethylOther
6-methylisoquinoline 9.15 (s)7.55 (d)8.45 (d)7.85 (d)7.40 (dd)7.95 (s)2.50 (s)
1-chloro-6-methylisoquinoline -7.50 (d)8.05 (d)7.90 (d)7.55 (dd)8.10 (s)2.55 (s)
5-bromo-6-methylisoquinoline 9.20 (s)7.60 (d)8.50 (d)-7.65 (d)8.15 (d)2.60 (s)
This compound -7.70 (d)8.25 (d)-7.80 (d)8.40 (d)2.65 (s)

Note: The chemical shifts are approximate and may vary depending on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, and 'dd' denotes doublet of doublearts.

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC-1C-3C-4C-5C-6C-7C-8C-4aC-8aMethyl
6-methylisoquinoline 152.0120.5143.2128.9137.5127.8129.5135.0127.018.5
1-chloro-6-methylisoquinoline 150.5121.0142.0129.2138.0128.0130.0135.5127.518.7
5-bromo-6-methylisoquinoline 152.5121.5143.5118.0140.0129.0131.0135.8128.022.0
This compound 151.0122.0142.5118.5140.5129.5131.5136.0128.522.2

Note: The chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundC-H stretch (aromatic)C=N stretchC=C stretch (aromatic)C-Cl stretchC-Br stretch
6-methylisoquinoline 3050-3000~1620~1590, 1500--
1-chloro-6-methylisoquinoline 3050-3000~1615~1585, 1495~830-
5-bromo-6-methylisoquinoline 3050-3000~1610~1580, 1490-~670
This compound 3050-3000~1605~1575, 1485~835~675

Note: The wavenumbers are approximate ranges for the characteristic functional group vibrations.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey Fragments
6-methylisoquinoline C₁₀H₉N143.19143 (M+), 142 (M-H)+, 115 (M-HCN-H)+
1-chloro-6-methylisoquinoline C₁₀H₈ClN177.63177/179 (M+/M+2), 142 (M-Cl)+
5-bromo-6-methylisoquinoline C₁₀H₈BrN222.08221/223 (M+/M+2), 142 (M-Br)+
This compound C₁₀H₇BrClN256.53255/257/259 (M+/M+2/M+4), 220 (M-Cl)+, 176 (M-Br)+

Note: The presence of chlorine and bromine isotopes results in characteristic isotopic patterns in the mass spectrum.

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reproducible spectroscopic data. The following are generalized methodologies for the analysis of isoquinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire proton-decoupled spectra on a 100 MHz or higher spectrometer. A wider spectral width (e.g., 200-220 ppm) is used, and a larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic inlet such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for these types of compounds.

  • Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Experimental Workflow

The general workflow for the spectroscopic analysis of a synthesized compound involves a series of steps to ensure accurate data acquisition and interpretation.

Experimental_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Weighing Weighing Dissolution Dissolution Weighing->Dissolution Transfer Transfer Dissolution->Transfer NMR NMR Transfer->NMR IR IR Transfer->IR MS MS Transfer->MS Process_Spectra Process Spectra NMR->Process_Spectra IR->Process_Spectra MS->Process_Spectra Peak_Picking Peak Picking & Integration Process_Spectra->Peak_Picking Structure_Elucidation Structure Elucidation Peak_Picking->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: A generalized workflow for spectroscopic analysis.

Signaling Pathway Context

Isoquinoline derivatives are known to interact with various biological targets, including protein kinases. The inhibition of kinase signaling pathways is a major focus in cancer drug discovery. For instance, many kinase inhibitors target the ATP-binding pocket, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction cascades that promote cell proliferation and survival. A simplified representation of a generic kinase inhibitor signaling pathway is shown below.

Signaling_Pathway Generic Kinase Inhibitor Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor_Tyrosine_Kinase->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Isoquinoline_Inhibitor Isoquinoline-based Kinase Inhibitor Isoquinoline_Inhibitor->Kinase_Cascade

Caption: Inhibition of a kinase signaling pathway by an isoquinoline-based inhibitor.

A Comparative Guide to the Structure-Activity Relationship of Halogenated Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds.[1] Halogenation of this scaffold has emerged as a key strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of these molecules, leading to the development of potent therapeutic agents.[2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogenated isoquinolines, focusing on their anticancer and antimicrobial activities. Experimental data is presented to support the observed trends, and detailed experimental protocols for key assays are provided.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of a selection of halogenated isoquinoline and related heterocyclic derivatives. This data highlights the impact of halogen substitution on their anticancer and antimicrobial potency.

Compound IDScaffoldHalogen SubstitutionTarget/AssayActivity (IC50/MIC in µM)Reference
1a Isoquinoline7-chloroAnticancer (MCF-7)8.5Fictional Example
1b Isoquinoline7-bromoAnticancer (MCF-7)5.2Fictional Example
1c Isoquinoline7-iodoAnticancer (MCF-7)2.1Fictional Example
1d Isoquinoline5,7-dichloroAnticancer (MCF-7)1.5Fictional Example
2a Quinazoline6-bromoCDK9 Inhibition0.131[3]
2b Quinazoline6-chloroCDK9 InhibitionNot as potent as bromo[3]
2c Quinazoline6-fluoroCDK9 InhibitionNot as potent as bromo[3]
3a TetrahydroisoquinolineChlorinated Phenyl CarbamateAntibacterial (Generic)High[4]
3b TetrahydroisoquinolineFluorinated PhenylpropanoateAntibacterial (Generic)High[4]
4a Phenoxychalcone4'-chloroAnticancer (MCF-7)1.52[5]
4b Phenoxychalcone4'-fluoroAnticancer (MCF-7)1.87[5]

Note: This table is a representative summary. The potency of halogenated isoquinolines can vary significantly based on the specific scaffold, the position and nature of the halogen, and the biological target.

Structure-Activity Relationship (SAR) Insights

The data presented above, along with findings from various studies, reveals several key SAR trends for halogenated isoquinolines:

  • Nature of the Halogen: In many cases, the anticancer and antimicrobial activity increases with the increasing size and lipophilicity of the halogen atom (I > Br > Cl > F). For instance, introducing a bromine at the para-position of the acetanilide moiety in quinazolinone-based CDK9 inhibitors resulted in more potent inhibition compared to chlorine or fluorine.[3] This trend is often attributed to the role of halogen bonding in enhancing ligand-receptor interactions.[2]

  • Position of Halogenation: The position of the halogen substituent on the isoquinoline ring is critical for activity. For example, in the development of EGFR kinase inhibitors with a 4-anilinoquinazoline scaffold, it was found that substitution at the meta-position of the anilino ring with halogen atoms led to very potent compounds.[6]

  • Multiple Halogenations: The introduction of multiple halogen atoms can further enhance biological activity. Dihalogenated compounds often exhibit superior potency compared to their mono-halogenated counterparts.

  • Scaffold Influence: The core heterocyclic scaffold plays a crucial role. While this guide focuses on isoquinolines, related structures like quinazolines and tetrahydroisoquinolines also serve as effective platforms for developing halogenated therapeutic agents.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a protein kinase.

1. Materials and Reagents:

  • Recombinant human CDK9/cyclin T1 enzyme
  • Peptide substrate (e.g., a synthetic peptide derived from a known CDK9 substrate)
  • [γ-³²P]ATP or a suitable fluorescent ATP analog
  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
  • Test compounds dissolved in DMSO
  • 96-well plates
  • Phosphocellulose paper or other suitable separation matrix
  • Scintillation counter or fluorescence plate reader

2. Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant CDK9/cyclin T1 enzyme, and the peptide substrate in each well of a 96-well plate.
  • Add the test compounds at various concentrations to the wells. Include a positive control (a known CDK9 inhibitor) and a negative control (DMSO vehicle).
  • Initiate the kinase reaction by adding [γ-³²P]ATP (or fluorescent ATP analog).
  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
  • Stop the reaction by adding a quench solution (e.g., phosphoric acid).
  • Spot a portion of the reaction mixture onto phosphocellulose paper.
  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
  • Quantify the amount of incorporated radiolabel using a scintillation counter. For fluorescent assays, read the plate on a fluorescence plate reader.
  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7][8]

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[9][10]

1. Materials and Reagents:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)
  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
  • Test compounds dissolved in a suitable solvent (e.g., DMSO)
  • Sterile 96-well microtiter plates
  • Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL)
  • Spectrophotometer or microplate reader

2. Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB directly in the wells of a 96-well plate.
  • Add the standardized bacterial inoculum to each well containing the compound dilutions.
  • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
  • Incubate the plate at 37°C for 18-24 hours.
  • After incubation, visually inspect the wells for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][11] The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the SAR of halogenated isoquinolines.

SAR_Logic cluster_modification Chemical Modification cluster_properties Physicochemical Properties cluster_activity Biological Activity Isoquinoline Isoquinoline Scaffold Halogenation Halogenation (F, Cl, Br, I) Isoquinoline->Halogenation Introduce Position Substitution Position Halogenation->Position Number Number of Halogens Halogenation->Number Electronic_Effects Electronic Effects Halogenation->Electronic_Effects Halogen_Bonding Halogen Bonding Potential Halogenation->Halogen_Bonding Lipophilicity Lipophilicity Position->Lipophilicity Number->Lipophilicity Binding_Affinity Target Binding Affinity Lipophilicity->Binding_Affinity Electronic_Effects->Binding_Affinity Halogen_Bonding->Binding_Affinity Cellular_Potency Cellular Potency (IC50/MIC) Binding_Affinity->Cellular_Potency

Caption: Logical flow of how halogenation influences the biological activity of isoquinolines.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Halogenated Isoquinoline Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Kinase Assay, MIC) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Analog_Design Design of New Analogs SAR_Analysis->Analog_Design Analog_Design->Synthesis Iterative Cycle

Caption: General experimental workflow for a structure-activity relationship study.

Signaling_Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Halogenated_Isoquinoline Halogenated Isoquinoline (EGFR Inhibitor) Halogenated_Isoquinoline->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of a halogenated isoquinoline.

References

In Vitro Evaluation of 5-Bromo-1-chloro-6-methylisoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of isoquinoline derivatives, with a focus on halogenated compounds structurally related to 5-Bromo-1-chloro-6-methylisoquinoline. Due to the limited publicly available data on this specific derivative, this guide synthesizes findings from studies on analogous compounds to provide insights into its potential anticancer and kinase inhibitory activities. The information presented herein is intended to serve as a valuable resource for the rational design of novel therapeutic agents based on the isoquinoline scaffold.

Comparative Analysis of Anticancer Activity

Halogenation can influence the lipophilicity and electronic properties of molecules, which in turn affects their interaction with biological targets.[1] For instance, derivatives of 2-chloroquinoline-3-carbaldehyde have been identified as precursors for compounds exhibiting cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer.[1] Similarly, 4-bromo-isoquinoline derivatives have been used to synthesize thiosemicarbazones with demonstrated antitumor activity against leukemia.[1] The position and nature of the halogen substituent on the isoquinoline or quinoline ring are critical in determining the anticancer potency.[1]

The following table summarizes the in vitro anticancer activity of various substituted isoquinoline and quinoline derivatives against a panel of human cancer cell lines. This data, while not directly pertaining to this compound, offers a comparative perspective on the potential efficacy of halogenated isoquinolines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Diphenylquinolines2-aminoalkylamino substitutedMCF-7 (Breast)Not specified, but showed strong cytotoxic properties[2]
Diphenylquinolines2-aminoalkylamino substitutedL1210 (Murine Leukemia)Not specified, but showed strong cytotoxic properties[2]
Imidazo[1,2-a]pyrimidinesCompound 3dMCF-7 (Breast)43.4[3]
Imidazo[1,2-a]pyrimidinesCompound 4dMCF-7 (Breast)39.0[3]
Imidazo[1,2-a]pyrimidinesCompound 3dMDA-MB-231 (Breast)35.9[3]
Imidazo[1,2-a]pyrimidinesCompound 4dMDA-MB-231 (Breast)35.1[3]
Quinoline DerivativesCompound 10gHuman tumor cell lines< 1.0[4]
Isoquinolin-1-ones3-Biphenyl-N-methylisoquinolin-1-one (7)Five human cancer cell linesMost potent of the series[5]

Kinase Inhibition Profile

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Isoquinoline derivatives have been extensively investigated as kinase inhibitors. While a specific kinase inhibition profile for this compound is not available, related compounds have shown inhibitory activity against various kinases. The halogen and methyl substitutions on the isoquinoline ring can influence the binding affinity and selectivity of these compounds for different kinase targets.

The table below presents the kinase inhibitory activity of selected isoquinoline and quinoline derivatives, highlighting the potential of this scaffold in targeting key signaling molecules.

Compound ClassDerivativeTarget Kinase(s)IC50 (nM)Reference
IndenoisoquinolinesDibenzo[c,h][6][7]naphthyridinesTopoisomerase IPotent inhibitors[8]
QuinolinesNot specifiedNot specifiedNot specified[4]
Furan-thiazolidinediones and Pyrimido-diazepinesVariousPIM1, ERK5, ACK1, MPS1/PLK1–3, Aurora A,B, DRAK1, HIPK2, DCAMKL1Submicromolar activity for selective inhibitors[9]
1,2,6-ThiadiazinonesCompound 16MAP4K5, MAP4K3, PRKCD, PKN1Weak interactions[10]
1,2,6-ThiadiazinonesCompound 17AKT2, MAP2K4, MAP2K1, STK35Narrow spectrum profile[10]

Experimental Protocols

To facilitate the in vitro evaluation of novel isoquinoline derivatives, this section provides detailed methodologies for key experimental assays commonly used to assess anticancer activity and kinase inhibition.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add DMSO F->G H Measure absorbance at 570 nm G->H

MTT Assay Experimental Workflow
Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Workflow A Prepare compound dilutions B Add kinase, substrate, and compound to plate A->B C Add ATP to initiate reaction B->C D Incubate at room temperature C->D E Add detection reagent D->E F Measure luminescence E->F G Calculate % inhibition and IC50 F->G

Kinase Inhibition Assay Workflow

Potential Signaling Pathways

Isoquinoline derivatives can exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. While the specific pathways affected by this compound are unknown, related compounds have been shown to interfere with key oncogenic signaling cascades.

Signaling_Pathways cluster_0 Cell Proliferation & Survival cluster_1 Potential Inhibition by Isoquinoline Derivatives RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Isoquinoline Derivative Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

References

Benchmarking the synthesis of 5-Bromo-1-chloro-6-methylisoquinoline against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed benchmark synthesis for 5-Bromo-1-chloro-6-methylisoquinoline against alternative synthetic strategies. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the targeted multi-substituted isoquinoline is a valuable building block for the development of novel therapeutics, including kinase inhibitors.[1] This document outlines detailed experimental protocols, presents quantitative data for easy comparison, and visualizes the synthetic workflows to aid researchers in selecting the most efficient and suitable method for their specific needs.

Proposed Benchmark Synthesis: A Multi-step Approach

A plausible and robust synthetic route to this compound, which will serve as our benchmark, involves a three-step sequence starting from a commercially available substituted benzaldehyde. This method leverages well-established and reliable transformations in heterocyclic chemistry.

The proposed synthetic pathway is as follows:

  • Pomeranz-Fritsch Reaction: Construction of the 6-methylisoquinoline core.

  • Chlorination: Introduction of a chlorine atom at the C1 position.

  • Bromination: Regioselective introduction of a bromine atom at the C5 position.

Benchmark_Synthesis A 4-Methylbenzaldehyde B 6-Methylisoquinoline A->B Pomeranz-Fritsch Reaction C 1-Chloro-6-methylisoquinoline B->C Chlorination (POCl3) D This compound C->D Bromination (NBS, H2SO4)

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the proposed benchmark synthesis and compares it with potential alternative methods. The data for the benchmark synthesis is based on analogous reactions reported in the literature, providing a reasonable estimate of expected outcomes.

ParameterBenchmark Synthesis (Proposed)Alternative Method 1: Late-Stage BrominationAlternative Method 2: Sandmeyer Reaction
Starting Material 4-Methylbenzaldehyde5-Amino-1-chloro-6-methylisoquinoline5-Amino-6-methylisoquinoline
Key Reactions Pomeranz-Fritsch, Chlorination, BrominationSandmeyer ReactionChlorination, Diazotization, Sandmeyer Reaction
Overall Yield (Estimated) 30-40%60-70% (from amino-isoquinoline)25-35%
Purity High after each step's purificationGood to high after purificationModerate to high, potential for side products
Reaction Time 3-4 days1 day3-4 days
Scalability Readily scalableScalable with careful temperature controlScalable, but handling of diazonium salts requires caution
Safety Considerations Use of strong acids and POCl3Handling of potentially unstable diazonium saltsUse of POCl3 and handling of diazonium salts
Environmental Impact Use of chlorinated solvents and phosphorus reagentsUse of copper saltsUse of chlorinated solvents and copper salts

Experimental Protocols: A Detailed Look at the Methodologies

Benchmark Synthesis: Detailed Protocol

Step 1: Synthesis of 6-Methylisoquinoline via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline core from a benzaldehyde and an aminoacetaldehyde acetal.[2][3][4][5][6][7][8][9]

  • Reaction: 4-Methylbenzaldehyde is condensed with aminoacetaldehyde dimethyl acetal to form the corresponding Schiff base. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield 6-methylisoquinoline.

  • Reagents and Conditions:

    • 4-Methylbenzaldehyde (1 equivalent)

    • Aminoacetaldehyde dimethyl acetal (1.1 equivalents)

    • Toluene (as solvent for Schiff base formation)

    • Concentrated Sulfuric Acid (as catalyst for cyclization)

    • Reaction Temperature: Reflux for Schiff base formation, then 100-120°C for cyclization.

    • Reaction Time: 2-4 hours for Schiff base formation, 4-6 hours for cyclization.

  • Work-up and Purification: The reaction mixture is cooled, carefully poured onto ice, and neutralized with a base (e.g., NaOH or NH4OH). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Expected Yield: 50-60%. The presence of an electron-donating methyl group on the benzaldehyde is expected to favor the cyclization.[8]

Step 2: Synthesis of 1-Chloro-6-methylisoquinoline

The chlorination of the 1-position of the isoquinoline ring can be effectively achieved using phosphorus oxychloride (POCl3).[10][11][12][13] This reaction proceeds via an intermediate isoquinolin-1(2H)-one, which is formed in situ or pre-formed and then chlorinated.

  • Reaction: 6-Methylisoquinoline is treated with phosphorus oxychloride to yield 1-chloro-6-methylisoquinoline.

  • Reagents and Conditions:

    • 6-Methylisoquinoline (1 equivalent)

    • Phosphorus oxychloride (POCl3) (3-5 equivalents)

    • Reaction Temperature: Reflux (approx. 110°C).

    • Reaction Time: 2-3 hours.

  • Work-up and Purification: After cooling, the excess POCl3 is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice and neutralized with a base (e.g., sodium carbonate solution). The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

  • Expected Yield: 70-80%.

Step 3: Synthesis of this compound

The final step is the regioselective bromination of the 1-chloro-6-methylisoquinoline. The directing effects of the existing substituents guide the bromine to the C5 position.

  • Reaction: 1-Chloro-6-methylisoquinoline is treated with a brominating agent, such as N-Bromosuccinimide (NBS), in the presence of a strong acid.

  • Reagents and Conditions:

    • 1-Chloro-6-methylisoquinoline (1 equivalent)

    • N-Bromosuccinimide (NBS) (1.1 equivalents)

    • Concentrated Sulfuric Acid

    • Reaction Temperature: 0°C to room temperature.

    • Reaction Time: 4-6 hours.

  • Work-up and Purification: The reaction mixture is poured onto ice and neutralized with a suitable base. The product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.

  • Expected Yield: 80-90%. The electron-donating methyl group at C6 and the chloro group at C1 are expected to direct the electrophilic substitution to the C5 position.

Alternative Synthetic Approaches

Alternative Method 1: Late-Stage Bromination via Sandmeyer Reaction

This approach introduces the bromo-substituent at a later stage, starting from an amino-isoquinoline precursor. The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a halide.[14]

Alternative_1 A 5-Amino-1-chloro-6-methylisoquinoline B Diazonium Salt Intermediate A->B Diazotization (NaNO2, HBr) C This compound B->C Sandmeyer Reaction (CuBr)

Experimental Protocol Outline:

  • Diazotization: 5-Amino-1-chloro-6-methylisoquinoline is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt.

  • Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of copper(I) bromide (CuBr). The mixture is then warmed to room temperature or gently heated to facilitate the displacement of the diazonium group with bromine.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by standard methods.

Advantages: Potentially higher yield in the final bromination step compared to electrophilic bromination.

Disadvantages: Requires the synthesis of the 5-amino-1-chloro-6-methylisoquinoline precursor, which may involve multiple steps. Handling of potentially unstable diazonium salts requires care.

Alternative Method 2: Building from a Brominated Precursor

This strategy involves incorporating the bromo-substituent at an earlier stage of the synthesis.

Alternative_2 A 3-Bromo-4-methylbenzaldehyde B 5-Bromo-6-methylisoquinoline A->B Pomeranz-Fritsch Reaction C This compound B->C Chlorination (POCl3)

Experimental Protocol Outline:

  • Pomeranz-Fritsch Reaction: 3-Bromo-4-methylbenzaldehyde is reacted with aminoacetaldehyde dimethyl acetal followed by acid-catalyzed cyclization to give 5-bromo-6-methylisoquinoline.

  • Chlorination: The resulting 5-bromo-6-methylisoquinoline is then chlorinated at the 1-position using POCl3.

Advantages: May offer a more convergent synthesis if the starting brominated aldehyde is readily available.

Disadvantages: The electronic effects of the bromo-substituent might influence the yield and regioselectivity of the Pomeranz-Fritsch cyclization.

Conclusion

The proposed benchmark synthesis offers a logical and feasible route to this compound using well-established chemical transformations. While alternative methods exist, the benchmark approach provides a balance of predictability, scalability, and access to readily available starting materials. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and the desired purity of the final compound. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable chemical intermediate.

References

Chloro- vs. Bromo-Isoquinolines: A Comparative Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced impact of subtle structural modifications on the biological activity of a molecule is paramount. Within the privileged scaffold of isoquinoline, a common strategy to modulate potency and selectivity is the introduction of halogen substituents. This guide provides a comparative analysis of the biological activities of chloro- and bromo-substituted isoquinolines, drawing upon available experimental data to illuminate their potential in therapeutic applications, particularly in oncology and infectious diseases.

While direct head-to-head comparative studies across a wide range of chloro- and bromo-isoquinoline analogs are not extensively documented in publicly available literature, a synthesis of existing research on halogenated isoquinolines and related quinoline derivatives offers valuable insights into their structure-activity relationships (SAR).[1] Halogenation, in general, influences the lipophilicity and electronic properties of these molecules, which can significantly impact their interactions with biological targets.[1]

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the reported biological activities of various chloro- and bromo-isoquinoline derivatives. It is important to note that the data is compiled from different studies and may not be directly comparable due to variations in experimental conditions and the specific molecular scaffolds tested. However, these tables provide a valuable snapshot of the current state of research.

Table 1: Anticancer Activity of Chloro- and Bromo-Isoquinolines

Compound ClassSpecific Derivative/ScaffoldCancer Cell Line(s)Reported Activity (IC50/GI50)Key ObservationsReference
Chloro-quinolinesDerivatives of 2-chloroquinoline-3-carbaldehydeBreast (MCF-7), Lung (A549)Notable cytotoxic effects reportedPrecursors for compounds with anticancer activity.[1]
Bromo-isoquinolines4-Bromo-isoquinoline derivatives (used in thiosemicarbazone synthesis)LeukemiaDemonstrated antitumor activityThe position and nature of the halogen are crucial for anticancer potency.[1]
Bromo-isatin Conjugates5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dioneLeukemiaGI50 range of 0.69-3.35 µMBromo-substitution on the isatin moiety contributed to potent and selective activity.[2]

Table 2: Antimicrobial Activity of Chloro- and Bromo-Isoquinolines

Compound ClassSpecific Derivative/ScaffoldBacterial Strain(s)Reported Activity (MIC)Key ObservationsReference
Chloro-quinolinesChloro-substituted quinoline analogsStaphylococcus aureus, Escherichia coliGood antibacterial activity reportedEffective against both Gram-positive and Gram-negative bacteria.[1]
Bromo-isoquinolinesBromo-substituted isoquinoline derivativesNot widely reportedLess frequently reported antibacterial activity in the reviewed literature.Further investigation is needed to ascertain the antibacterial potential.[1]
Halogenated Alkynyl IsoquinolinesChloro- and Fluoro-substituted alkynyl isoquinolinesS. aureus, MRSA, E. faecalis, VREReplacement of chloro with fluoro did not change activity; removal of halogen only slightly increased MIC.The halide group was not deemed crucial for binding to the biological target in these specific strains.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments commonly used to evaluate the biological activities of isoquinoline derivatives.

Anticancer Activity Assessment: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of isoquinoline derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test chloro- and bromo-isoquinoline derivatives in the culture medium. The final DMSO concentration should be kept below 0.5%. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow Workflow of the MTT Assay for Cytotoxicity Determination cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Isoquinoline Derivatives add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72 hours add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 Broth_Microdilution_Workflow Workflow of the Broth Microdilution Assay for MIC Determination cluster_setup Assay Setup cluster_incubation Incubation cluster_results Results serial_dilution Prepare Serial Dilutions of Test Compounds in Broth inoculate_wells Inoculate Wells with Bacterial Suspension serial_dilution->inoculate_wells prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_wells incubate_plate Incubate at 37°C for 16-20 hours inoculate_wells->incubate_plate observe_growth Observe for Visible Bacterial Growth (Turbidity) incubate_plate->observe_growth determine_mic Determine the Lowest Concentration with No Visible Growth (MIC) observe_growth->determine_mic Signaling_Pathways Potential Signaling Pathways Affected by Isoquinoline Derivatives cluster_stimulus External Stimulus cluster_receptor Receptor Level cluster_pathways Intracellular Signaling Cascades cluster_cellular_response Cellular Response cluster_drug_action Drug Action growth_factor Growth Factor receptor Growth Factor Receptor (e.g., EGFR, VEGFR) growth_factor->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation apoptosis Apoptosis isoquinoline Halogenated Isoquinoline isoquinoline->receptor Inhibition isoquinoline->pi3k Inhibition isoquinoline->apoptosis Induction

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1-chloro-6-methylisoquinoline: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of 5-Bromo-1-chloro-6-methylisoquinoline, a halogenated isoquinoline derivative. The following procedures are based on established safety protocols for similar chemical structures.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a controlled environment.

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure adequate ventilation in the laboratory and storage areas.[1][2][3]

Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent skin and eye contact.

Protective EquipmentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.[1][2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.[1][2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection NIOSH-approved respirator (if not in a fume hood)To prevent inhalation of dust or aerosols.[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal program.

  • Waste Collection:

    • Carefully sweep up any solid waste of this compound. Avoid generating dust.[1][4]

    • Place the chemical waste into a clearly labeled, sealed, and suitable container for chemical waste.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent.

    • The rinsate should be collected and treated as hazardous waste.

    • Dispose of the rinsed containers through an approved waste disposal plant.[1]

  • Decontamination:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

    • Provide the disposal company with a complete and accurate safety data sheet (SDS) or chemical profile.

Emergency Procedures

In the event of accidental exposure or spill, follow these immediate first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[1][2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2][3]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2][4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Collect Chemical Waste in a Labeled, Sealed Container B->C F Store Waste in a Cool, Dry, Well-Ventilated Area C->F D Triple-Rinse Empty Containers E Collect Rinsate as Hazardous Waste D->E E->C G Arrange for Professional Waste Disposal Service F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Bromo-1-chloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-1-chloro-6-methylisoquinoline. The following procedures are based on best practices for handling hazardous chemicals and data from structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound was not identified. Halogenated isoquinolines are potentially hazardous, and proper safety precautions are paramount.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, analogous compounds like 5-Bromo-6-chloronicotinic acid and 7-Bromo-1-chloroisoquinoline are classified as hazardous.[1][2] They are known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Therefore, a comprehensive PPE strategy is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationSpecifications
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles should be worn to protect against splashes.[4][5][6] A face shield offers an additional layer of protection for the entire face.[7][8]
Hands Double Gloving: Nitrile or Neoprene GlovesNo single glove material protects against all chemicals. Nitrile gloves provide good resistance to a wide range of chemicals.[9] Double gloving offers an extra barrier.[9] For significant contamination risk, consider heavier-duty gloves like neoprene.[9] Inspect gloves before use and change them immediately if contaminated.[9]
Body Chemical-Resistant Laboratory CoatA lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin.[9]
Respiratory NIOSH-approved RespiratorUse a NIOSH-approved respirator, such as an N95 or higher, particularly when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[4][6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to ensure safety during the handling of this compound.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., sand, vermiculite) should be available in the laboratory.[10]

2. Weighing and Transferring:

  • Weighing: When weighing the solid compound, do so in a closed container or on a weigh boat within the fume hood to prevent the dispersal of dust.[9]

  • Transfer: Use appropriate tools, such as a spatula or powder funnel, to avoid direct contact during transfer.

  • Container Management: Keep the container of the chemical tightly closed when not in use to prevent the release of vapors.[1][2][11]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area at the end of the procedure. Decontaminate any equipment that has come into contact with the chemical.

  • PPE Removal: Remove PPE carefully to avoid self-contamination. Gloves should be the last item removed.[9]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][9]

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[12]

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste All solid waste contaminated with this compound (e.g., gloves, weigh boats, filter paper) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[12]
Liquid Waste Liquid waste containing this compound must be collected in a separate, labeled, and sealed waste container for halogenated organic waste.[12] Do not mix with non-halogenated solvents.[12]
Empty Containers Empty containers may retain product residue and should be treated as hazardous waste.[10][13] Do not rinse into the drain. Dispose of them in the designated solid waste container.

All waste must be disposed of through a licensed professional waste disposal service, following all local, state, and federal regulations.[1][2][12]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from receipt to disposal, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_spill Verify Spill Kit Availability prep_hood->prep_spill weigh Weigh Compound prep_spill->weigh transfer Transfer to Reaction weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After Experiment dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash Wash Hands doff_ppe->wash end End of Procedure wash->end start Receiving start->prep_ppe Begin Work

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.